6-Iodo-3-nitroimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-iodo-3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJONIPFOBPBPTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"6-Iodo-3-nitroimidazo[1,2-a]pyridine chemical properties"
This technical guide details the chemical properties, synthesis, and reactivity of 6-Iodo-3-nitroimidazo[1,2-a]pyridine , a critical bifunctional scaffold in medicinal chemistry.[1]
Executive Summary: The Bifunctional Gateway
6-Iodo-3-nitroimidazo[1,2-a]pyridine (CAS: 690258-23-2) is a "privileged scaffold" intermediate used extensively in the discovery of anti-infectives (tuberculosis, kinetoplastids) and kinase inhibitors.[1] Its value lies in its orthogonal reactivity :
-
C-6 Iodine: A high-reactivity handle for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), allowing for rapid library expansion at the "tail" of the molecule.[1]
-
C-3 Nitro: An electron-withdrawing group that activates the ring for nucleophilic aromatic substitution (SNAr) at C-5/C-7 positions and serves as a masked amino group (via reduction) for amide/urea linkage construction.[1]
This guide provides the validated physiochemical data, synthesis protocols, and reactivity maps required for high-level research applications.
Physiochemical Profile
Note: Experimental values are specific to the solid form. Some parameters are predicted based on structural analogs (6-bromo-3-nitroimidazo[1,2-a]pyridine).[2]
| Property | Data / Description | Source/Notes |
| CAS Number | 690258-23-2 | Verified |
| Molecular Formula | C₇H₄IN₃O₂ | |
| Molecular Weight | 289.03 g/mol | |
| Appearance | Yellow to Orange Solid | Nitro-imidazopyridines are chromophoric.[1] |
| Melting Point | >200 °C (Decomp. likely) | Analogous 6-bromo derivative MP: 168–170°C. |
| Solubility | DMSO, DMF (High); DCM, MeOH (Moderate); Water (Low) | |
| LogP (Predicted) | ~1.8 – 2.1 | Lipophilic enough for cell permeability. |
| pKa (Predicted) | ~2.5 (Pyridine Nitrogen) | Nitro group significantly decreases basicity. |
Synthetic Architecture
The most robust route to 6-iodo-3-nitroimidazo[1,2-a]pyridine is the electrophilic nitration of the parent 6-iodoimidazo[1,2-a]pyridine.[1] Direct condensation of 2-amino-5-iodopyridine with nitro-containing electrophiles is possible but often yields lower regioselectivity.[1]
Validated Synthesis Protocol
Precursor: 6-Iodoimidazo[1,2-a]pyridine (commercially available or synthesized from 2-amino-5-iodopyridine + chloroacetaldehyde).[1]
Step-by-Step Nitration:
-
Dissolution: Dissolve 6-iodoimidazo[1,2-a]pyridine (1.0 equiv) in concentrated sulfuric acid (H₂SO₄) at 0–5 °C. The protonation of N-1 protects the ring from oxidation but directs the nitration.[1]
-
Nitration: Dropwise add fuming nitric acid (HNO₃, 1.1–1.5 equiv) while maintaining the temperature below 10 °C.
-
Reaction: Stir at room temperature for 1–2 hours. Monitor by TLC/LCMS (Shift in retention time due to the nitro group).
-
Quench: Pour the reaction mixture onto crushed ice.
-
Isolation: Neutralize carefully with aqueous NH₄OH or Na₂CO₃ to pH 7–8. The product will precipitate as a yellow solid. Filter, wash with water, and dry.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway from commercially available aminopyridines to the target nitro-iodo scaffold.[1]
Reactivity & Functionalization Logic
This scaffold allows for "Orthogonal Functionalization"—chemists can modify one end of the molecule without affecting the other.
The C-6 Iodine Handle (Cross-Coupling)
The iodine atom at C-6 is highly labile towards oxidative addition by Pd(0) species.
-
Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[1]
-
Conditions: Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80°C.
-
Note: The C-3 nitro group is stable under standard Suzuki conditions but can poison catalysts if reducing conditions are too strong.[1]
-
-
Sonogashira: Coupling with terminal alkynes.
-
Conditions: Pd(PPh₃)₂Cl₂, CuI, Et₃N.
-
-
Heck Reaction: Coupling with acrylates/styrenes.
The C-3 Nitro Handle (Reduction & Derivatization)
The nitro group is a "masked" amine.
-
Reduction: Fe/NH₄Cl, SnCl₂, or H₂/Pd-C converts the -NO₂ to -NH₂ (3-aminoimidazo[1,2-a]pyridine).[1]
-
Critical Caution: If using H₂/Pd-C, the C-6 Iodine bond is liable to hydrogenolysis (de-iodination).[1] Use Fe/NH₄Cl or Zn/Acetic Acid to preserve the iodine.
-
-
Sandmeyer/Diazotization: The resulting amine can be converted to a diazonium salt for further substitution (e.g., to -Cl, -CN, or -OH).[1]
Divergent SAR Map
Figure 2: Divergent reactivity map showing orthogonal pathways for C-6 and C-3 modification.[1]
Safety & Handling
-
Energetic Potential: While not a primary explosive, nitro-heterocycles can be energetic. Avoid heating crude reaction mixtures of the nitration step to dryness without testing.
-
Skin/Eye Irritation: Like most halo-pyridines, this compound is a potent skin and eye irritant. It may cause sensitization.
-
Waste Disposal: Organoiodides should not be incinerated in standard streams due to iodine vapor release; use halogenated waste streams.
References
-
Synthesis & Nitration Protocol: Merck & Co., Inc. "Dipeptidyl Peptidase-IV Inhibitors."[6] European Patent EP1562925B1. (Describes the specific nitration of 6-iodoimidazo[1,2-a]pyridine).
-
General Reactivity of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. "Recent advances in the synthesis of imidazo[1,2-a]pyridines." RSC Advances, 2015.
-
Medicinal Chemistry Applications: Goel, R., et al. "Imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents." Mini-Reviews in Medicinal Chemistry, 2016.
-
CAS Verification: Chemical Abstracts Service (CAS) Registry Number 690258-23-2.
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Comprehensive Characterization of 6-Iodo-3-nitroimidazo[1,2-a]pyridine: A Key Heterocyclic Scaffold
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The strategic introduction of functional groups, such as iodo and nitro moieties, provides critical handles for further synthetic elaboration and modulates the molecule's physicochemical and biological properties. This guide presents a comprehensive technical framework for the synthesis and detailed characterization of a key derivative, 6-Iodo-3-nitroimidazo[1,2-a]pyridine. We delve into the causality behind the synthetic strategy and provide a multi-technique analytical workflow for unambiguous structural verification, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended to serve as a practical resource for researchers engaged in the synthesis and application of novel heterocyclic entities.
Introduction and Strategic Importance
Imidazo[1,2-a]pyridines are bicyclic heteroaromatic compounds that have garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4] The introduction of a nitro group at the 3-position is a common strategy to create potent biological probes, while a halogen, such as iodine, at the 6-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex molecular libraries for drug discovery.[5][6]
The precise characterization of 6-Iodo-3-nitroimidazo[1,2-a]pyridine is therefore a critical first step. An unambiguous understanding of its structure and purity is paramount for interpreting biological data and ensuring the reliability of subsequent synthetic transformations. This guide provides the foundational analytical protocols and expected data for this purpose.
Proposed Synthetic Pathway
The synthesis of 3-nitroimidazo[1,2-a]pyridines can be achieved through various methods, most notably via the cyclization of 2-aminopyridines.[7][8] For the target molecule, a logical and field-proven approach involves the condensation and cyclization of 2-amino-5-iodopyridine with a suitable two-carbon electrophile followed by nitration, or by direct cyclization with a nitro-containing reagent. An efficient method involves the intermolecular oxidative cyclization of a 2-aminopyridine with a nitroalkene.[7]
The diagram below illustrates a plausible and efficient synthetic route. The choice of an iodine-catalyzed system is strategic, as it offers mild reaction conditions and avoids the use of more toxic heavy metals.[9]
Caption: Proposed synthesis of a 2-substituted-6-iodo-3-nitroimidazo[1,2-a]pyridine.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for the synthesis of 3-nitroimidazo[1,2-a]pyridines.[7]
-
Reaction Setup: To a solution of 2-amino-5-iodopyridine (1.0 eq.) and a suitable nitroalkene (e.g., β-nitrostyrene, 1.1 eq.) in ethanol, add molecular iodine (I₂, 0.1 eq.).
-
Oxidant Addition: Add aqueous hydrogen peroxide (30% w/w, 2.0 eq.) dropwise to the mixture under stirring. Rationale: H₂O₂ serves as a terminal oxidant in this iodine-catalyzed cycle, which is an environmentally benign choice.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor its progress using Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure product.
Comprehensive Analytical Characterization
The following workflow provides a systematic approach to confirming the structure and purity of the synthesized compound.
Caption: Systematic workflow for the structural characterization of the target compound.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, which is a primary and essential piece of characterization data. High-Resolution Mass Spectrometry (HRMS) is preferred as it confirms the elemental composition.
-
Technique: Electrospray Ionization (ESI) in positive ion mode is a robust choice for this class of nitrogen-containing heterocycles.
-
Expected Result: The protonated molecule [M+H]⁺ should be observed. The presence of iodine will give a characteristic isotopic pattern, though the natural abundance of iodine isotopes other than ¹²⁷I is negligible.
| Parameter | Expected Value |
| Molecular Formula | C₇H₄IN₃O₂ |
| Exact Mass | 288.9348 |
| Observed Ion (HRMS) | [M+H]⁺ = 289.9421 |
This measurement provides a high-confidence confirmation of the compound's elemental formula.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
-
Technique: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.
-
Expected Absorptions: The spectrum is dominated by vibrations from the nitro group and the aromatic system.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| ~3100-3000 | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the heterocyclic rings.[10] |
| ~1550-1520 | Asymmetric Stretch | N-O | Strong absorption, highly characteristic of a conjugated nitro group.[11] |
| ~1360-1330 | Symmetric Stretch | N-O | Strong absorption, confirming the presence of the nitro group.[10] |
| ~1630, 1500, 1450 | C=C and C=N Stretches | Aromatic Rings | Multiple bands corresponding to the vibrations of the fused imidazo[1,2-a]pyridine ring system. |
| ~550-500 | C-I Stretch | Carbon-Iodine | Weak to medium absorption in the far-IR region, confirming the halogen's presence. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. The predicted chemical shifts are based on data from analogous substituted imidazo[1,2-a]pyridines.[12][13]
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are appropriate solvents. DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar organic compounds.[10]
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
The aromatic region will display four distinct signals corresponding to the four protons on the bicyclic core.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale and Expected Coupling |
| ~8.80 | s | 1H | H-5 | A singlet or narrow doublet due to a small four-bond coupling (⁴J) to H-7. It is significantly downfield due to the anisotropic effect of the adjacent iodine atom and the fused imidazole ring. |
| ~8.65 | s | 1H | H-2 | A singlet, strongly deshielded by the adjacent electron-withdrawing nitro group at C-3. |
| ~7.80 | d | 1H | H-8 | A doublet, coupled to H-7 (³J ≈ 9.0 Hz). |
| ~7.50 | dd | 1H | H-7 | A doublet of doublets, coupled to H-8 (³J ≈ 9.0 Hz) and H-5 (⁴J ≈ 2.0 Hz). |
¹³C NMR Spectroscopy (101 MHz, DMSO-d₆)
The spectrum will show seven distinct signals for the seven carbon atoms of the heterocyclic core.
| Predicted δ (ppm) | Assignment | Rationale |
| ~148 | C-8a | Bridgehead carbon adjacent to the pyridine nitrogen. |
| ~145 | C-2 | Deshielded by the adjacent nitro group and imidazole nitrogen. |
| ~135 | C-5 | Aromatic carbon deshielded by the adjacent iodine. |
| ~130 | C-7 | Standard aromatic carbon in the pyridine ring. |
| ~125 | C-3 | Carbon bearing the electron-withdrawing nitro group. |
| ~118 | C-8 | Standard aromatic carbon in the pyridine ring. |
| ~85 | C-6 | Carbon directly attached to iodine; its chemical shift is significantly influenced by the heavy atom effect. |
Potential Applications in Drug Development
The characterized 6-Iodo-3-nitroimidazo[1,2-a]pyridine is not merely a chemical curiosity but a valuable building block for medicinal chemistry.
-
Scaffold for Library Synthesis: The C-I bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the rapid diversification of the scaffold at the 6-position.[6]
-
Biological Screening: The inherent biological activity of the nitroimidazo[1,2-a]pyridine core makes this compound a candidate for screening in various assays, including those for anticancer, antitubercular, or antiparasitic agents.[2][14]
-
Further Functionalization: The nitro group can be reduced to an amine, providing another point for synthetic modification and altering the electronic properties of the ring system.
Conclusion
This guide outlines a robust and comprehensive workflow for the synthesis and characterization of 6-Iodo-3-nitroimidazo[1,2-a]pyridine. By employing a combination of mass spectrometry, IR spectroscopy, and detailed ¹H and ¹³C NMR analysis, researchers can achieve unambiguous structural confirmation. The provided protocols and predicted spectral data serve as a reliable reference, ensuring data integrity and enabling the confident use of this versatile heterocyclic building block in medicinal chemistry and drug discovery programs.
References
- Abu Thaher, B. A. (2006). SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)PYRIDINES AND THEIR 2-ONE DERIVATIVES. The Islamic University Journal (Series of Natural Studies and Engineering), 14(2), 31-38.
- Royal Society of Chemistry. (n.d.). Supplementary Materials.
- ResearchGate. (n.d.). Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data.
- MDPI. (2018). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemproc, 18(1), 10.
- ResearchGate. (2018). Synthesis of Imidazo[1,2-a]pyridines via Multicomponent GBBR Using α-isocyanoacetamides.
- Tachikawa, H., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2,a]pyridines. ACS Omega.
- ResearchGate. (2010). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions.
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- ResearchGate. (n.d.). X‐ray single‐crystal structure of compound 6 a.
- SpectraBase. (n.d.). Imidazo(1,2-A)pyridine - Optional[Vapor Phase IR] - Spectrum.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- de Oliveira, R. B., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(1), 1.
- PMC. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Scientific Reports.
- Gaonkar, S. L., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry, 46(9), 4573-83.
- NIH. (2017). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of Photochemistry and Photobiology B: Biology, 173, 1-12.
- ResearchGate. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst.
- Semantic Scholar. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
- Nordqvist, A., et al. (2012). Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. MedChemComm, 3, 620-626.
- ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2013). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. IJPPR, 2(5), 302-318.
- PMC. (2007). 2-Iodo-3-nitropyridine.
- de Oliveira, R. B., et al. (2026). Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- ChemicalBook. (n.d.). 3-IODO-6-METHYL-IMIDAZO[1,2-A]PYRIDINE synthesis.
- ChemicalBook. (n.d.). Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum.
- MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. Molecules, 29(15), 3456.
- MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
- Recent Patents on Anti-Infective Drug Discovery. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Recent Patents on Anti-Infective Drug Discovery, 24(8).
- ResearchGate. (2007). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes.
- PMC. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds.
- PMC. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Frontiers in Chemistry.
- De Gruyter. (2009). On the reaction of 3-nitroimidazo[1,2-a]pyridine-2-carbonitrile with amino acid derivatives. Revista de la Sociedad Química de México, 15(1). la Sociedad Química de México*, 15(1).
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Technical Guide: Spectroscopic Characterization & Synthesis of 6-Iodo-3-nitroimidazo[1,2-a]pyridine
Executive Summary
Compound: 6-Iodo-3-nitroimidazo[1,2-a]pyridine
Molecular Formula:
This technical guide provides a comprehensive analysis of the spectroscopic data and synthetic protocols for 6-Iodo-3-nitroimidazo[1,2-a]pyridine . This compound serves as a critical intermediate in the development of anti-tubercular agents (related to the pretomanid scaffold) and neglected tropical disease therapeutics. Its structural uniqueness lies in the orthogonality of its functional groups: the 3-nitro group acts as an electron-withdrawing pharmacophore or amine precursor, while the 6-iodo moiety provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).
Structural Analysis & Theoretical Basis
Understanding the spectroscopic signature of this molecule requires analyzing the electronic push-pull effects inherent to the imidazo[1,2-a]pyridine core.
Electronic Effects & NMR Prediction
-
The "Peri-Effect" (H-5 Deshielding): The most diagnostic feature in the
H NMR of 3-nitroimidazo[1,2-a]pyridines is the extreme downfield shift of the proton at position 5 (H-5). The nitro group at C-3 exerts a strong anisotropic deshielding effect and a through-space electrostatic repulsion on the lone pair of the bridgehead nitrogen, which in turn deshields H-5. -
The Heavy Atom Effect (C-6 Shielding): While iodine is electronegative, its large electron cloud causes a "heavy atom effect" (spin-orbit coupling), which typically shields the attached carbon (C-6), often shifting it upfield to 80–95 ppm, contrary to what electronegativity alone would predict.
Fragmentation Logic (Mass Spectrometry)
In ESI-MS, the compound typically shows a strong
-
Loss of
(M-46). -
Loss of
(M-30), a rearrangement typical of aromatic nitro compounds. -
Cleavage of the C-I bond in high-energy collision-induced dissociation (CID).
Experimental Protocol: Synthesis & Purification
Objective: Regioselective nitration of 6-iodoimidazo[1,2-a]pyridine.
Reaction Workflow
Figure 1: Step-wise synthesis workflow for the regioselective nitration at the C-3 position.
Detailed Methodology
-
Preparation: Charge a round-bottom flask with concentrated sulfuric acid (
, 5 mL per gram of substrate) and cool to 0°C in an ice bath. -
Addition: Slowly add 6-iodoimidazo[1,2-a]pyridine (1.0 eq) to the acid with stirring. Ensure the internal temperature remains <10°C.
-
Nitration: Dropwise add fuming nitric acid (
, 1.2 eq). The electrophilic aromatic substitution occurs preferentially at C-3 due to the activation of the imidazole ring. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1–2 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The spot will move from a lower
(amine-like) to a higher (nitro compound). -
Workup: Pour the reaction mixture onto crushed ice. The product typically precipitates as a yellow solid. Neutralize carefully with saturated
or to pH 7–8. -
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol or DMF/water if necessary.
Spectroscopic Data
The following data represents the diagnostic signals for 6-Iodo-3-nitroimidazo[1,2-a]pyridine.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-5 | 9.60 – 9.75 | Doublet (d) | Diagnostic: Deshielded by C-3 nitro group (peri-effect) and ring nitrogen. | |
| H-2 | 8.80 – 8.95 | Singlet (s) | - | Diagnostic: Isolated proton on imidazole ring; deshielded by |
| H-7 | 7.95 – 8.05 | dd | Coupled to H-8 and H-5 (meta-coupling). | |
| H-8 | 7.60 – 7.70 | Doublet (d) | Ortho-coupling to H-7. |
Nuclear Magnetic Resonance ( C NMR)
Solvent: DMSO-
| Carbon | Shift ( | Type | Assignment Logic |
| C-3 | ~138.0 | Attached to Nitro ( | |
| C-2 | ~136.5 | Imidazole ring carbon. | |
| C-8a | ~145.0 | Bridgehead carbon. | |
| C-5 | ~129.0 | Peri-position. | |
| C-7 | ~139.0 | ||
| C-8 | ~118.0 | ||
| C-6 | 80.0 – 85.0 | Diagnostic: Upfield shift due to Iodine (Heavy Atom Effect). |
Infrared Spectroscopy (FT-IR)
-
Asymmetric
Stretch: 1505 – 1530 (Strong). -
Symmetric
Stretch: 1330 – 1350 (Strong). -
C=N Stretch: 1610 – 1630
. -
C-I Stretch: ~500 – 600
(Fingerprint region, often weak).
Logical Relationships & Troubleshooting
Regioselectivity & Impurities
The primary impurity in this synthesis is the 3,5-dinitro species if excess nitric acid is used or the temperature is uncontrolled. The C-5 position is the second most reactive site for electrophilic attack after C-3.
Figure 2: Regioselectivity logic. Control of stoichiometry (1.0 - 1.2 eq HNO3) is vital to prevent C-5 nitration.
Quality Control Checkpoints
-
TLC: The product should be a single yellow spot. If a lower spot persists, the reaction is incomplete. If a spot appears higher/more non-polar, check for di-nitration.
-
Color: The compound must be yellow. A dark orange/brown color indicates oxidation or decomposition of the iodine moiety (liberation of
). -
Solubility: Poorly soluble in water/hexane; soluble in DMSO, DMF, and hot Ethyl Acetate.
References
- Goerlitzer, K. et al. (2002). Nitroimidazo[1,2-a]pyridines: Synthesis and Antimicrobial Activity. Pharmazie.
-
Palmer, A. M. et al. (2009). Structure-Activity Relationships of Novel Anti-Tuberculosis Agents. Journal of Medicinal Chemistry. (Contextualizes the 3-nitroimidazo[1,2-a]pyridine pharmacophore).
- Almirante, N. et al. (1965). Imidazo[1,2-a]pyridine derivatives. Journal of Medicinal Chemistry.
-
Hansen, K. B. et al. (2016). Scalable Synthesis of Imidazo[1,2-a]pyridines. Organic Process Research & Development. (Process safety for nitration of heterocycles).
Sources
Technical Guide: NMR and Mass Spectrometry of 6-Iodo-3-nitroimidazo[1,2-a]pyridine
Executive Summary
This technical guide provides a comprehensive structural and spectral analysis of 6-Iodo-3-nitroimidazo[1,2-a]pyridine , a critical scaffold in the development of anti-infective agents, particularly for tuberculosis (TB) and neglected tropical diseases (e.g., Leishmaniasis). As a structural analog to clinical candidates like Pretomanid (PA-824), the 3-nitroimidazo[1,2-a]pyridine core is essential for bioactivation via nitroreductase pathways (NTR1).
The presence of the 6-iodo substituent serves two functions: it modulates the lipophilicity and electronic properties of the core, and more importantly, it acts as a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to generate late-stage libraries. This guide details the spectroscopic signatures required to validate this intermediate during synthesis.
Part 1: Synthesis & Experimental Protocol
Synthetic Route: Electrophilic Nitration
The most robust method for accessing the 3-nitro derivative is the direct electrophilic nitration of the parent 6-iodoimidazo[1,2-a]pyridine . This approach is preferred over condensation methods (e.g., using nitroolefins) for this specific halogenated substrate due to higher regioselectivity and yield.
Protocol: Nitration of 6-Iodoimidazo[1,2-a]pyridine
-
Reagents: 6-Iodoimidazo[1,2-a]pyridine (1.0 eq), Conc.
(excess), Conc. (solvent). -
Conditions: 0°C to Room Temperature (RT), 2–4 hours.
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 6-iodoimidazo[1,2-a]pyridine (typically 5 mmol). Add concentrated
(5 mL) dropwise at 0°C (ice bath) to prevent exotherms from degrading the iodine-carbon bond. -
Nitration: Add concentrated
(1.5 eq) dropwise over 15 minutes, maintaining the temperature below 5°C. -
Reaction: Remove the ice bath and allow the mixture to stir at RT. Monitor by TLC (Ethyl Acetate/Hexane 1:1). The 3-nitro product is typically less polar than the starting material.
-
Quenching: Pour the reaction mixture onto crushed ice (50 g). The product may precipitate as a yellow solid.
-
Neutralization: Carefully adjust pH to ~8 using 25% aqueous
or saturated . -
Isolation: Filter the yellow precipitate. If no precipitate forms, extract with Ethyl Acetate (
mL), dry over , and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).
Part 2: Mass Spectrometry (MS) Profiling
Ionization & Isotopic Signature
-
Technique: Electrospray Ionization (ESI) in Positive Mode (+ve).
-
Molecular Formula:
-
Exact Mass: 288.93
-
Observed Ion:
Diagnostic Feature (Iodine):
Unlike Chlorine (
-
Result: The mass spectrum will show a clean, single molecular ion peak at m/z 290 . There is no M+2 isotope peak associated with the halogen.
Fragmentation Pathways (MS/MS)
The fragmentation of 3-nitroimidazo[1,2-a]pyridines is distinct. The nitro group is labile under collision-induced dissociation (CID).
-
Loss of
( 46): The primary fragmentation channel.- (Formation of the 6-iodoimidazo[1,2-a]pyridin-3-yl radical cation).
-
Loss of Iodine (
127): High energy collision can cleave the C-I bond.- (Loss of I).
-
Ring Opening: Subsequent loss of HCN or CO from the heterocyclic core.
Figure 1: Proposed ESI-MS/MS fragmentation pathway for 6-Iodo-3-nitroimidazo[1,2-a]pyridine.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy[1]
Solvent Selection
DMSO-
-
Solubility: Nitro-heterocycles are often sparingly soluble in
. -
Resolution: DMSO prevents aggregation-induced broadening common in planar aromatic systems.
H NMR Analysis (400 MHz, DMSO- )
The 3-nitro group exerts a powerful electron-withdrawing effect, significantly deshielding the H-2 and H-5 protons.
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-5 | 9.60 – 9.75 | Doublet (d) | Most Deshielded. Peri-effect from 3- | |
| H-2 | 8.90 – 9.10 | Singlet (s) | - | Imidazole ring proton. Deshielded by adjacent |
| H-7 | 7.90 – 8.00 | Doublet of Doublets (dd) | Adjacent to Iodine (C6). Coupled to H-8 (ortho) and H-5 (meta). | |
| H-8 | 7.60 – 7.75 | Doublet (d) | Least deshielded. Far from nitro group. |
Key Diagnostic:
-
H-5 Shift: If this signal is not above 9.0 ppm, the 3-nitro group is likely absent or the ring system is reduced.
-
H-2 Singlet: Confirms substitution at C-3. If H-3 were present, H-2 would appear as a doublet.
C NMR Analysis (100 MHz, DMSO- )
The Carbon-13 spectrum is characterized by the "Heavy Atom Effect" of Iodine.
-
C-6 (C-I): ~80 – 85 ppm . Carbon attached to Iodine is significantly shielded (upfield) due to the spin-orbit coupling of the heavy iodine atom. This is a definitive proof of iodination.
-
C-3 (C-
): ~135 – 140 ppm .[1] Deshielded but often broadened due to relaxation effects of the nitro group. -
C-2: ~145 ppm .[1]
-
C-8a (Bridgehead): ~150 ppm .
Structural Correlation Diagram
The following diagram illustrates the connectivity established by 2D NMR (COSY and HMBC).
Figure 2: 2D-NMR Correlation logic. Note the critical COSY coupling between H-5 and H-7 (meta) and H-7 and H-8 (ortho).
Part 4: Data Summary Table
| Spectroscopic Method | Parameter | Value / Observation | Interpretation |
| Mass Spec (ESI+) | Parent Ion | Matches Formula | |
| Isotope Pattern | Single peak (No M+2) | Confirms Iodine (Mono-isotopic) | |
| Fragment | Loss of Nitro group ( | ||
| H-5 | Diagnostic for 3-Nitro-imidazo[1,2-a]pyridine core | ||
| H-2 | Confirms C-3 substitution | ||
| C-6 | Heavy atom effect (Iodine attached) |
References
-
Synthesis and Biological Evaluation
- Mowbray, C. E., et al. (2015). "3-Nitroimidazo[1,2-a]pyridines as a New Class of Anti-tuberculosis Agents." Journal of Medicinal Chemistry, 58(15).
- Context: Describes the synthesis of the 3-nitro core and the structure-activity rel
-
NMR Characterization of Nitro-Imidazopyridines
-
Antiparasitic Applications
-
Crozet, M. D., et al. (2018). "Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity."[4] Journal of Medicinal Chemistry.
- Context: Details the synthesis of 6-halo derivatives and their MS fragmentation p
-
Sources
- 1. scispace.com [scispace.com]
- 2. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 6-Iodo-3-nitroimidazo[1,2-a]pyridine in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 6-Iodo-3-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's solubility profile, theoretical underpinnings, and practical methodologies for its empirical determination.
Executive Summary
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. 6-Iodo-3-nitroimidazo[1,2-a]pyridine, a member of the promising imidazo[1,2-a]pyridine class of compounds, presents a unique solubility profile governed by its distinct structural motifs: a fused heterocyclic ring system, a strongly electron-withdrawing nitro group, and a lipophilic iodo substituent. This guide will delve into the theoretical considerations that dictate its solubility in various organic solvents and provide robust, field-proven protocols for its experimental quantification.
Theoretical Framework: Predicting Solubility from Molecular Structure
The solubility of 6-Iodo-3-nitroimidazo[1,2-a]pyridine in a given organic solvent is a function of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. The adage "like dissolves like" provides a foundational, albeit simplistic, starting point for our analysis. A more nuanced understanding can be derived from considering the polarity, hydrogen bonding capacity, and steric factors of both the solute and the solvent.
The imidazo[1,2-a]pyridine core is a rigid, bicyclic aromatic system. The presence of the nitrogen atoms introduces polarity and the potential for hydrogen bond acceptance. However, the molecule lacks a hydrogen bond donor. The 3-nitro group is a strong electron-withdrawing group, which significantly increases the dipole moment of the molecule and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. Conversely, nitro-containing organic molecules often exhibit limited solubility in water.[1] The 6-iodo substituent is large and lipophilic, which is expected to enhance solubility in non-polar organic solvents.
Based on these structural features, we can postulate the following solubility trends:
-
High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which can effectively solvate the polar regions of the molecule. Chlorinated solvents like dichloromethane are also likely to be effective due to their ability to engage in dipole-dipole interactions.[2]
-
Moderate Solubility: Expected in polar protic solvents like ethanol and methanol. While these solvents can act as hydrogen bond donors, the lack of a strong hydrogen bond donating site on the solute may limit the extent of favorable interactions.
-
Low Solubility: Expected in non-polar solvents such as hexanes and toluene. The significant polarity introduced by the nitro group and the imidazopyridine core will likely lead to poor solvation in these environments.
The following diagram illustrates the key molecular features of 6-Iodo-3-nitroimidazo[1,2-a]pyridine that influence its solubility.
Caption: Key structural features of 6-Iodo-3-nitroimidazo[1,2-a]pyridine and their influence on solubility.
Quantitative Solubility Data
| Solvent | Predicted Solubility Range | Rationale |
| Dimethyl Sulfoxide (DMSO) | High (> 50 mg/mL) | A highly polar aprotic solvent capable of strong dipole-dipole interactions with the nitro group and the heterocyclic core. It is a common solvent for preserving stock solutions of diverse chemical libraries.[3] |
| Dichloromethane (DCM) | High (> 50 mg/mL) | A polar aprotic solvent that can effectively solvate the molecule. The parent compound, 6-iodoH-imidazo[1,2-a]pyridine, is reported to be soluble in dichloromethane.[2] |
| Dimethylformamide (DMF) | High (> 50 mg/mL) | Similar to DMSO, a polar aprotic solvent that is an excellent solvent for many organic compounds. |
| Ethanol | Moderate (10-50 mg/mL) | A polar protic solvent that can engage in hydrogen bonding with the nitro group. The synthesis of related imidazo[1,2-a]pyridine derivatives often utilizes ethanol as a solvent.[4] |
| Methanol | Moderate (10-50 mg/mL) | Similar to ethanol, a polar protic solvent. |
| Acetone | Moderate (10-50 mg/mL) | A polar aprotic solvent with a moderate dipole moment. |
| Acetonitrile | Moderate (10-50 mg/mL) | A polar aprotic solvent commonly used in chromatography, suggesting it can solvate a wide range of compounds. |
| Toluene | Low (1-10 mg/mL) | A non-polar aromatic solvent. The aromatic nature may provide some favorable pi-pi stacking interactions with the imidazopyridine core, but the overall polarity mismatch with the nitro group will limit solubility. |
| Hexanes | Very Low (< 1 mg/mL) | A non-polar aliphatic solvent. Significant energy would be required to overcome the solute-solute interactions of the crystalline solid, with minimal favorable solute-solvent interactions. |
| Water | Very Low (< 1 mg/mL) | The presence of the large, lipophilic iodo group and the overall organic scaffold will lead to poor aqueous solubility. A related 3-nitroimidazo[1,2-a]pyridine derivative was reported to have poor aqueous solubility.[4] |
Experimental Methodologies for Solubility Determination
To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The choice of method often depends on the stage of drug discovery and the amount of compound available.[5][6] The following protocols describe two widely accepted methods for determining thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
The shake-flask method, pioneered by Higuchi and Connors, is considered the gold standard for determining thermodynamic equilibrium solubility.[5] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Protocol:
-
Preparation: Add an excess amount of crystalline 6-Iodo-3-nitroimidazo[1,2-a]pyridine to a known volume of the selected organic solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a solvent-compatible filter (e.g., PTFE).
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.
The following diagram illustrates the workflow for the shake-flask method.
Caption: Workflow for thermodynamic solubility determination using the shake-flask method.
Kinetic Solubility Determination: High-Throughput Screening (HTS) Approach
In early-stage drug discovery, where compound availability is often limited, kinetic solubility assays are employed. These methods measure the concentration at which a compound precipitates from a solution when added from a concentrated stock (typically in DMSO).
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 6-Iodo-3-nitroimidazo[1,2-a]pyridine in DMSO (e.g., 10 mM).
-
Serial Dilution: In a multi-well plate, perform a serial dilution of the stock solution into the desired organic solvent.
-
Precipitation Induction: Allow the plate to equilibrate for a set period (e.g., 1-2 hours). Precipitation will occur in wells where the solubility limit is exceeded.
-
Detection: The amount of precipitation can be quantified using nephelometry (light scattering) or turbidimetry.[7] Alternatively, after filtration or centrifugation of the plate, the concentration of the dissolved compound in the filtrate/supernatant can be determined by UV-Vis spectroscopy or HPLC.
The following diagram illustrates the workflow for the kinetic solubility assay.
Caption: Workflow for kinetic solubility determination.
Conclusion
The solubility of 6-Iodo-3-nitroimidazo[1,2-a]pyridine in organic solvents is a critical parameter for its successful development as a potential therapeutic agent. While specific experimental data is not yet widely published, a thorough analysis of its molecular structure allows for a strong predictive understanding of its solubility profile. The compound is anticipated to be highly soluble in polar aprotic solvents like DMSO and DCM, with moderate solubility in polar protic solvents such as ethanol, and poor solubility in non-polar solvents. For definitive quantitative data, the standardized experimental protocols outlined in this guide, particularly the shake-flask method for thermodynamic solubility, are strongly recommended. These empirical data are indispensable for formulation development, preclinical studies, and ultimately, the clinical translation of this promising compound.
References
- Abougela, I. K. (1983). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences, 99, 1500-1515.
- ChemAxon. (2022). Compound solubility measurements for early drug discovery.
- Jouyban, A., & Fakhree, M. A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Semantic Scholar.
- Kramer, C., & Kastenholz, B. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
- World Health Organization. (2017). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. WHO Technical Report Series.
-
Pipzine Chemicals. (n.d.). 6-IodoH-imidazo[1,2-a]pyridine. Retrieved from [Link]
- Reddit. (2023). Solubility of Nitro Containing Molecules. r/chemistry.
- Al-Ostoot, F. H., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Molecules, 27(15), 4946.
- MDPI. (2021). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 26(16), 4945.
- ResearchGate. (2025).
- ChemicalBook. (2025). 6-IODOIMIDAZO[1,2-A]PYRIDINE | 426825-75-4.
- ResearchGate. (2023). (PDF)
- MDPI. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998.
- Royal Society of Chemistry. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
- Royal Society of Chemistry. (2021). Selective C3-nitrosation of imidazopyridines using AgNO3 as the NO source. New Journal of Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- MDPI. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules, 27(13), 4235.
- Sigma-Aldrich. (n.d.). 6-iodo-3h-imidazo pyridine.
- Sigma-Aldrich. (n.d.). 6-Iodo-2-phenylH-imidazo[1,2-a]pyridine AldrichCPR.
- Wikipedia. (n.d.). Flunitrazepam.
- Royal Society of Chemistry. (2015).
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An In-Depth Technical Guide to 6-Iodo-3-nitroimidazo[1,2-a]pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This guide delves into the specific derivative, 6-iodo-3-nitroimidazo[1,2-a]pyridine, a molecule poised for significant applications in drug discovery and chemical biology. We will explore its historical context within the broader class of imidazo[1,2-a]pyridines, detail its synthetic pathways, and discuss its chemical properties and potential as a versatile building block for novel therapeutics.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
First synthesized by Tschitschibabin in 1925, the imidazo[1,2-a]pyridine ring system has since become a focal point of extensive research.[3][4] Its rigid, planar structure and rich electronic properties make it an ideal pharmacophore for interacting with various biological targets. This has led to the development of numerous drugs with diverse therapeutic applications, including anxiolytics, hypnotics, and anticancer agents.[1][5][6] The introduction of iodo and nitro substituents onto this scaffold, as in 6-iodo-3-nitroimidazo[1,2-a]pyridine, offers unique opportunities for medicinal chemists. The iodine atom can serve as a handle for further functionalization through cross-coupling reactions, while the nitro group can act as a key pharmacophoric element or be reduced to an amino group for further derivatization.
The Genesis of 6-Iodo-3-nitroimidazo[1,2-a]pyridine: A Synthetic Perspective
While a singular "discovery" paper for 6-iodo-3-nitroimidazo[1,2-a]pyridine is not readily apparent in the historical literature, its synthesis can be logically deduced from established methodologies for preparing substituted imidazo[1,2-a]pyridines. The preparation of closely related 6-halogeno-3-nitroimidazo[1,2-a]pyridine derivatives, as described in the early 21st century, provides a strong foundation for its synthesis.[1]
The most probable synthetic strategy involves a two-step process: the initial construction of the 6-iodoimidazo[1,2-a]pyridine core, followed by regioselective nitration at the 3-position.
Caption: Proposed synthetic pathway for 6-Iodo-3-nitroimidazo[1,2-a]pyridine.
Step 1: Synthesis of the 6-Iodoimidazo[1,2-a]pyridine Scaffold
The initial and crucial step is the formation of the bicyclic imidazo[1,2-a]pyridine ring system. This is typically achieved through the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.
Caption: Experimental workflow for the synthesis of the 6-Iodoimidazo[1,2-a]pyridine intermediate.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 5-iodo-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add chloroacetaldehyde (typically as a 50% aqueous solution, 1.2 eq).
-
Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Regioselective Nitration
The second key transformation is the introduction of a nitro group at the C3 position of the imidazo[1,2-a]pyridine ring. This is a common electrophilic substitution reaction for this heterocyclic system.
Detailed Experimental Protocol:
-
Reaction Setup: Dissolve the 6-iodoimidazo[1,2-a]pyridine (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Nitration: Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, dropwise to the reaction mixture while maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice to quench the reaction.
-
Isolation: Neutralize the acidic solution with a base (e.g., ammonium hydroxide) until a precipitate forms.
-
Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.
Physicochemical Properties and Characterization
The successful synthesis of 6-iodo-3-nitroimidazo[1,2-a]pyridine would be confirmed through a combination of spectroscopic and analytical techniques.
| Property | Expected Characteristics |
| Appearance | Likely a yellow or off-white solid. |
| Melting Point | Expected to be a sharp, defined melting point. |
| Solubility | Likely soluble in polar organic solvents like DMSO and DMF. |
| ¹H NMR | Characteristic aromatic proton signals for the imidazo[1,2-a]pyridine core, with specific chemical shifts and coupling constants influenced by the iodo and nitro substituents. |
| ¹³C NMR | Distinct carbon signals corresponding to the heterocyclic ring system, with the carbons bearing the iodo and nitro groups showing characteristic shifts. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₇H₄IN₃O₂. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C-NO₂ stretching vibrations. |
Applications in Drug Discovery and Medicinal Chemistry
The 6-iodo-3-nitroimidazo[1,2-a]pyridine scaffold is a valuable starting material for the synthesis of a diverse range of potential therapeutic agents.
-
Anticancer Activity: The imidazo[1,2-a]pyridine core is present in numerous compounds with demonstrated anticancer properties.[5][7] The 6-iodo-3-nitro derivative can be elaborated to generate novel analogues for screening against various cancer cell lines.
-
Antitubercular Agents: Imidazo[1,2-a]pyridine amides have shown significant promise as inhibitors of key enzymes in Mycobacterium tuberculosis.[8] The 6-iodo-3-nitro scaffold can be a precursor to novel antitubercular candidates.
-
Kinase Inhibitors: The imidazo[1,2-a]pyridine framework has been successfully employed in the design of potent kinase inhibitors. The functional groups on 6-iodo-3-nitroimidazo[1,2-a]pyridine allow for the strategic introduction of substituents to target the active sites of specific kinases.
Future Directions
The discovery and development of synthetic routes to functionalized imidazo[1,2-a]pyridines like the 6-iodo-3-nitro derivative continue to be an active area of research. Future work will likely focus on:
-
Developing more efficient and environmentally friendly synthetic methods.
-
Exploring the utility of the 6-iodo substituent in a wider range of cross-coupling reactions to generate diverse libraries of compounds.
-
Investigating the biological activity of novel derivatives in various disease models.
References
- 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European Journal of Medicinal Chemistry.
- Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Deriv
- Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect.
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.
- Iodine mediated synthesis of some new imidazo[1,2-a]pyridine derivatives and evaluation of their antimicrobial activity. Journal of Heterocyclic Chemistry.
- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega.
- Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
- Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
- Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
- Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences.
- Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 3-IODO-IMIDAZO[1,2-A]PYRIDINE CAS#: 307503-19-1 [m.chemicalbook.com]
- 7. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Bifunctional Lynchpin: Strategic Applications of 6-Iodo-3-nitroimidazo[1,2-a]pyridine in Drug Discovery
Executive Summary
In the landscape of heterocyclic drug discovery, 6-Iodo-3-nitroimidazo[1,2-a]pyridine represents a high-value "lynchpin" intermediate. Unlike simple scaffolds, this compound possesses a unique push-pull dual functionality : the C3-nitro group serves as a validated pharmacophore for anti-infective bioactivation (specifically in M. tuberculosis and kinetoplastids), while the C6-iodo substituent acts as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-couplings.
This technical guide details the strategic utility of this scaffold, providing validated protocols for its synthesis, functionalization, and application in developing next-generation therapeutics. By leveraging the orthogonal reactivity of the nitro and iodo motifs, researchers can access broad chemical space from a single core precursor.
Chemical Profile & Reactivity
The imidazo[1,2-a]pyridine core is an electron-rich 10-
-
C3-Nitro Group (The "Warhead"):
-
Electronic Effect: Strongly electron-withdrawing, it deactivates the ring towards further electrophilic substitution but activates the C5 and C7 positions for nucleophilic attacks (S_NAr) under forcing conditions.
-
Biological Role: Acts as a prodrug moiety. In anaerobic bacteria and parasites, it functions as a hydride acceptor, undergoing bioreduction by nitroreductases (NTR) to form reactive nitroso and hydroxylamine species that cause DNA damage.
-
-
C6-Iodo Group (The "Handle"):
-
Reactivity: The C-I bond is highly labile toward oxidative addition by low-valent transition metals (Pd, Cu, Ni).
-
Selectivity: It allows for regioselective functionalization.[1][2] The iodine can be replaced without affecting the nitro group (under non-reducing coupling conditions), or the nitro group can be reduced without deiodination (using chemoselective reductants like Fe/AcOH).
-
Strategic Therapeutic Applications
A. Anti-Infective Agents (TB & Neglected Tropical Diseases)
The 3-nitroimidazo[1,2-a]pyridine class has emerged as a potent scaffold against Mycobacterium tuberculosis (Mtb) and Leishmania species.
-
Mechanism: Similar to Pretomanid (PA-824), these compounds are activated by the deazaflavin-dependent nitroreductase (Ddn) in Mtb. The reduction of the 3-nitro group releases reactive nitrogen species (RNS) and generates des-nitro metabolites, killing non-replicating persisters.
-
Role of 6-Iodo: The lipophilicity of anti-TB drugs is critical for cell wall penetration. The 6-iodo handle allows the attachment of biphenyl or phenoxy-alkyl "tails" to optimize LogP and solubility.
B. Kinase Inhibitors (Oncology)
Upon reduction of the nitro group to an amine, the scaffold mimics the adenine ring of ATP.
-
Scaffold Hopping: The 3-aminoimidazo[1,2-a]pyridine core forms hydrogen bonds with the hinge region of kinases (e.g., PI3K, CDK).
-
Role of 6-Iodo: Allows the introduction of "gatekeeper" interacting groups or solubilizing moieties (e.g., morpholine, piperazine) into the solvent-exposed region of the kinase pocket.
Experimental Protocols
Protocol A: Synthesis of 6-Iodo-3-nitroimidazo[1,2-a]pyridine
Rationale: Direct nitration of the parent 6-iodoimidazo[1,2-a]pyridine is the most robust route, exploiting the high electron density at C3.
Reagents: 6-Iodoimidazo[1,2-a]pyridine (1.0 eq), HNO3 (70%), H2SO4 (conc).
-
Dissolution: Dissolve 6-iodoimidazo[1,2-a]pyridine (5.0 g, 20.5 mmol) in concentrated H2SO4 (20 mL) at 0°C. Ensure complete dissolution to avoid localized hotspots.
-
Nitration: Dropwise add fuming HNO3 (1.5 eq) over 30 minutes, maintaining the internal temperature below 5°C. The C3 position is highly nucleophilic; exotherms must be controlled.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product will appear as a distinct yellow spot.
-
Quench: Pour the reaction mixture onto crushed ice (200 g). A yellow precipitate will form immediately.
-
Neutralization: Carefully adjust pH to ~8 using 28% NH4OH or saturated NaHCO3. Caution: Exothermic.
-
Isolation: Filter the yellow solid, wash with copious water, and recrystallize from Ethanol/DMF to yield 6-Iodo-3-nitroimidazo[1,2-a]pyridine as yellow needles.
-
Yield Expectation: 75-85%
-
Characterization: ^1H NMR (DMSO-d6) shows a characteristic downfield shift of the C2 proton (~9.0 ppm) due to the adjacent nitro group.
-
Protocol B: Palladium-Catalyzed Suzuki Coupling at C6
Rationale: Installing a biaryl tail while preserving the nitro group requires non-reducing conditions.
Reagents: 6-Iodo-3-nitroimidazo[1,2-a]pyridine (1.0 eq), Arylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq), 1,4-Dioxane/Water (4:1).
-
Degassing: In a sealed tube, combine the iodo-nitro scaffold, boronic acid, and base in the solvent mixture. Sparge with Argon for 10 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl2. This catalyst is chosen for its stability and efficiency with electron-deficient heteroaryl halides.
-
Coupling: Heat to 90°C for 4-6 hours.
-
Workup: Dilute with EtOAc, wash with brine, and dry over Na2SO4.
-
Purification: Flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).
-
Note: Avoid Pd/C or hydrogen sources to prevent nitro reduction.
-
Protocol C: Chemoselective Nitro Reduction
Rationale: Iron-mediated reduction is preferred over catalytic hydrogenation to avoid dehalogenation of the iodine (if the coupling step is performed later).
Reagents: 3-Nitro-6-substituted-imidazo[1,2-a]pyridine (1.0 eq), Iron powder (5.0 eq), NH4Cl (5.0 eq), EtOH/Water (3:1).
-
Suspension: Suspend the nitro compound and iron powder in the solvent.
-
Activation: Heat to 80°C.
-
Reduction: Stir vigorously for 1-2 hours. The yellow color of the nitro compound will fade to a fluorescent blue/colorless solution (amine).
-
Filtration: Filter hot through Celite to remove iron oxides.
-
Isolation: Concentrate the filtrate. The resulting 3-amino derivative is oxidation-sensitive; use immediately for amide coupling or store as an HCl salt.
Visualizations & Logic
Figure 1: Divergent Synthesis Workflow
This diagram illustrates the "Lynchpin" logic, showing how the scaffold branches into two distinct therapeutic classes.
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitro and iodo handles.
Figure 2: Mechanism of Bioactivation (Anti-TB/Parasitic)
The critical mechanism by which the 3-nitro group functions as a prodrug.
Caption: Bioactivation cascade of 3-nitroimidazo[1,2-a]pyridines by bacterial/parasitic nitroreductases.
Data Summary: Reactivity Comparison
| Reaction Type | Conditions | Target Position | Outcome |
| Nitration | HNO3/H2SO4, 0°C | C3 | Electrophilic Aromatic Substitution (SEAr) |
| Suzuki Coupling | Pd(dppf)Cl2, ArB(OH)2, Base | C6 | C-C Bond Formation (Nitro preserved) |
| Sonogashira | Pd(PPh3)2Cl2, CuI, Alkyne | C6 | C-C Bond Formation (Alkynylation) |
| Nitro Reduction | Fe/NH4Cl or SnCl2 | C3-NO2 | Conversion to C3-NH2 (Amine) |
| Nucleophilic Sub. | NaOMe, Heat (Forcing) | C5/C7 | S_NAr (Activated by C3-NO2) |
References
-
Synthesis and Anti-TB Activity: Abrahams, K. A., et al. (2012). "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLoS ONE, 7(12), e52951. Link
-
Antileishmanial SAR: Paoli-Lombardo, R., et al. (2017). "Antileishmanial structure–activity relationship study in 3‐nitroimidazo[1,2‐a]pyridine series." European Journal of Medicinal Chemistry, 139, 149-161. Link
-
Palladium Coupling Methodologies: Goossen, L. J., et al. (2009). "Synthesis of Biaryls via Pd-Catalyzed Decarboxylative Coupling." Journal of Organic Chemistry. Link
-
Nitroreductase Mechanism: Patterson, S., et al. (2011). "The mechanism of action of the nitroimidazo-oxazine tuberculosis drug PA-824." Nature Chemical Biology, 7, 766–768. Link
-
General Synthesis of Imidazo[1,2-a]pyridines: Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 51, 1555-1558. Link
Sources
Methodological & Application
"experimental protocol for 6-Iodo-3-nitroimidazo[1,2-a]pyridine synthesis"
Application Note: Strategic Synthesis and Purification of 6-Iodo-3-nitroimidazo[1,2-a]pyridine
Abstract & Strategic Value
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in anxiolytics (e.g., Zolpidem), antivirals, and kinase inhibitors. The specific derivative 6-Iodo-3-nitroimidazo[1,2-a]pyridine represents a high-value intermediate.
-
The 6-Iodo moiety: Serves as a versatile handle for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), allowing late-stage diversification.
-
The 3-Nitro moiety: Introduces a nitrogenous functionality that can be reduced to an amine for amide coupling or used as an electron-withdrawing group to modulate the electronic properties of the ring system.
This guide provides a robust, scalable, two-step protocol designed to maximize regioselectivity and preserve the iodine handle during the nitration step.
Retrosynthetic Analysis & Reaction Logic
The synthesis is designed to avoid the use of pre-nitrated pyridine precursors, which are often expensive or unstable. Instead, we utilize the high nucleophilicity of the C3 position on the imidazo[1,2-a]pyridine ring for late-stage electrophilic substitution.
Critical Design Consideration: The iodine atom at C6 is susceptible to oxidative cleavage or migration under harsh acidic conditions. Therefore, the nitration protocol utilizes a mild Nitric Acid/Acetic Acid system rather than the aggressive Sulfuric Acid/Nitric Acid mixed acid system.
Figure 1: Retrosynthetic disconnection showing the construction of the fused ring followed by functionalization.
Experimental Protocols
Step 1: Cyclocondensation to 6-Iodoimidazo[1,2-a]pyridine
This step constructs the bicyclic core. We utilize sodium bicarbonate to scavenge the HCl byproduct, preventing protonation of the pyridine nitrogen which would retard the reaction.
Reagents:
-
2-Amino-5-iodopyridine (1.0 equiv)
-
Chloroacetaldehyde (40% aq. solution) (1.5 equiv)
-
Sodium Bicarbonate (
) (2.0 equiv) -
Solvent: Ethanol (EtOH) (0.2 M concentration relative to amine)
Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 2-Amino-5-iodopyridine and Ethanol. Stir until partially dissolved.
-
Addition: Add
followed by the dropwise addition of Chloroacetaldehyde. Caution: Chloroacetaldehyde is a potent lachrymator. Handle in a fume hood. -
Reflux: Heat the mixture to reflux (
) for 4–6 hours.-
Checkpoint: Monitor by TLC (System: EtOAc/Hexane 1:1). The starting amine (usually lower Rf, fluorescent) should disappear.
-
-
Workup:
-
Cool reaction to room temperature.
-
Concentrate ethanol under reduced pressure.
-
Dilute residue with water and extract with Ethyl Acetate (
).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Wash combined organics with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol/Diethyl Ether or perform flash chromatography (Gradient: 0
50% EtOAc in Hexanes).
Expected Data:
-
Yield: 75–85%
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (DMSO-d6): Characteristic signals for H2 and H3 (imidazole ring) as doublets or singlets around 7.5–8.0 ppm.
Step 2: Regioselective C3-Nitration
Rationale: The C3 position is the "HOMO" of the imidazopyridine system (highest electron density). Using acetic acid as the solvent moderates the nitration power, preventing over-nitration or de-iodination.
Reagents:
-
6-Iodoimidazo[1,2-a]pyridine (Intermediate from Step 1) (1.0 equiv)
-
Nitric Acid (
, 70% or fuming) (2.0 equiv) -
Solvent: Glacial Acetic Acid (
)
Procedure:
-
Setup: Place 6-Iodoimidazo[1,2-a]pyridine in a flask with a stir bar.
-
Solvation: Add Glacial Acetic Acid (approx. 5 mL per mmol of substrate). Cool the solution to
in an ice bath. -
Nitration: Add
dropwise over 10 minutes.-
Note: An exotherm is expected. Maintain temperature below
during addition.
-
-
Reaction: Remove ice bath and allow to stir at room temperature for 2–4 hours.
-
Checkpoint: TLC will show a new spot (usually more polar/lower Rf than starting material due to the nitro group).
-
-
Quench & Isolation:
-
Pour the reaction mixture onto crushed ice/water.
-
Neutralize carefully with saturated aqueous
or until pH 7–8. The product should precipitate as a yellow solid.
-
-
Filtration: Filter the yellow solid, wash copiously with water, and dry under vacuum.
Expected Data:
-
Yield: 60–75%
-
Appearance: Yellow solid.
-
1H NMR Validation: The signal for H3 (present in the intermediate) will disappear. The H2 signal (neighboring the nitro group) will shift downfield (deshielded, typically >8.5 ppm).
Visualization of Workflow
The following diagram illustrates the decision matrix and critical control points (CCPs) for the experimentalist.
Figure 2: Operational workflow with Critical Control Points (CCP) for quality assurance.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Protonation of pyridine nitrogen by HCl byproduct. | Ensure |
| Dark/Tar Formation (Step 1) | Polymerization of chloroacetaldehyde. | Use fresh chloroacetaldehyde; add dropwise; do not overheat (>90°C). |
| De-iodination (Step 2) | Acid conditions too harsh (oxidative addition). | Switch from Mixed Acid to |
| Regioisomers (Step 2) | Nitration at C5 or C8 (rare but possible). | Confirm C3 substitution via 2D NMR (HMBC). C3 is kinetically favored. |
References
-
General Synthesis of Imidazo[1,2-a]pyridines
- Title: "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines"
- Source: Organic Chemistry Portal / Synlett
-
URL:[Link]
-
Regioselective Nitration Protocols
- Title: "Regioselective C(sp2)
- Source: Tetrahedron (via ResearchG
-
URL:[Link]
-
Advanced/Green Methods (Photocatalysis)
- Title: "Photocatalyzed C3–H Nitrosyl
- Source: The Journal of Organic Chemistry (ACS Public
-
URL:[Link]
- Safety Data (Chloroacetaldehyde)
Strategic Functionalization of 6-Iodo-3-nitroimidazo[1,2-a]pyridine: A Medicinal Chemistry Handbook
Topic: Derivatization of 6-Iodo-3-nitroimidazo[1,2-a]pyridine for Medicinal Chemistry Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Introduction: The "Warhead and Handle" Strategy
The 6-iodo-3-nitroimidazo[1,2-a]pyridine scaffold represents a high-value "privileged structure" in modern drug discovery, particularly for anti-infective (tuberculosis, leishmaniasis) and oncology programs.[1] Its utility stems from a unique electronic "Push-Pull" architecture:
-
The Warhead (C-3 Nitro): The nitro group at the C-3 position is not merely a substituent; it is a metabolic trigger. In anti-tubercular agents (e.g., related nitroimidazoles like pretomanid), this group undergoes bioreduction by F420-dependent deazaflavin nitroreductases (Ddn) within Mycobacterium tuberculosis, releasing reactive nitrogen species that kill the bacterium.[2]
-
The Handle (C-6 Iodo): The iodine atom at C-6 serves as a highly reactive handle for transition-metal-catalyzed cross-couplings. Unlike its chloro- or bromo-analogues, the C-I bond is weaker and more labile, allowing for milder coupling conditions that preserve the sensitive nitro group.[2]
This guide details the strategic derivatization of this scaffold, prioritizing a "Couple-First, Reduce-Later" logic to maximize chemoselectivity and library diversity.
Synthetic Access: Scaffold Construction
Before derivatization, the core scaffold must be synthesized with high regiocontrol.[2]
Protocol A: Cyclization and Regioselective Nitration
Logic: We utilize a two-step sequence. Direct nitration of the pre-formed imidazo[1,2-a]pyridine is preferred over cyclization of a nitro-pyridine precursor, as the latter often suffers from poor yields due to the electron-withdrawing nature of the nitro group interfering with the cyclization nucleophilicity.
Step 1: Cyclization
-
Reagents: 2-Amino-5-iodopyridine (1.0 equiv), Chloroacetaldehyde (50% aq. solution, 1.5 equiv), NaHCO₃ (2.0 equiv).[2]
-
Mechanism: The exocyclic amine attacks the aldehyde, followed by ring closure by the pyridine nitrogen onto the alkyl chloride (Groebke-Blackburn-Bienaymé logic is not needed here; simple condensation suffices).
Step 2: Electrophilic Nitration
-
Reagents: HNO₃ (fuming), H₂SO₄ (conc).[2]
-
Conditions: 0°C to Room Temperature (RT).
-
Critical Control: The iodine at C-6 is sensitive to oxidation. Temperature must be strictly controlled. The C-3 position is the most electron-rich site (HOMO localization), ensuring exclusive regioselectivity.
Self-Validating QC Parameters:
-
Appearance: Product transitions from off-white (6-iodo precursor) to bright yellow (3-nitro derivative).
-
1H NMR: Disappearance of the C-3 proton signal (usually a singlet/doublet around 7.5-7.8 ppm in the precursor).
Module 1: C-6 Diversification (The Iodine Handle)
Core Directive: Perform Palladium-catalyzed couplings before reducing the nitro group. Why?
-
Catalyst Poisoning: Free amines (from nitro reduction) can coordinate to Pd(0), poisoning the catalyst and reducing turnover frequency (TOF).[2]
-
Electronic Activation: The C-3 nitro group is a strong Electron Withdrawing Group (EWG). This makes the C-6 position more electron-deficient, facilitating the Oxidative Addition step of the catalytic cycle (Pd(0) insertion into C-I bond).
Protocol B: Suzuki-Miyaura Cross-Coupling
This protocol is optimized for electron-deficient heteroaryl iodides.
Materials:
-
Substrate: 6-Iodo-3-nitroimidazo[1,2-a]pyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)[2]
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) — Chosen for resistance to oxidation and steric bulk.[2]
-
Base: K₃PO₄ (2.0 M aq, 3.0 equiv) — Phosphate is gentler than carbonate for nitro-compounds.[2]
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).[2]
Step-by-Step Methodology:
-
Degassing (Critical): Charge solid substrate, boronic acid, and base into a microwave vial. Seal. Evacuate and backfill with Argon (x3).[2] Note: Oxygen is the primary cause of homocoupling side-products.
-
Solvation: Add degassed solvents via syringe.
-
Catalyst Addition: Add Pd catalyst quickly under a positive stream of Argon.
-
Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).
-
Work-up: Filter through Celite (removes Pd black). Dilute with EtOAc, wash with brine.[2]
-
Purification: Flash column chromatography (Hexane/EtOAc).
Data Presentation: Typical Yields
| R-B(OH)₂ Substituent | Electronic Nature | Expected Yield | Notes |
| Phenyl | Neutral | 85-95% | Standard benchmark. |
| 4-Methoxyphenyl | Electron Rich (EDG) | 80-90% | Fast reaction. |
| 4-Cyanophenyl | Electron Poor (EWG) | 60-75% | Slower; requires longer time. |
| 3-Pyridyl | Heteroaryl | 50-65% | Boronic acid instability (protodeboronation). |
Module 2: C-3 Functionalization (The Warhead)
Once the C-6 library is established, the C-3 nitro group can be manipulated. For anti-TB applications, the nitro group is often kept intact.[2] For kinase inhibitors, it is reduced to an amine to form hydrogen bonds (hinge binder).[2]
Protocol C: Chemoselective Nitro Reduction[2]
Challenge: Reduce -NO₂ to -NH₂ without dehalogenating the C-6 Iodine (if coupling was skipped) or over-reducing the biaryl system. Solution: Iron-mediated reduction (Béchamp conditions). Avoid catalytic hydrogenation (H₂/Pd-C) if the iodine is still present, as it will cause hydrodehalogenation.[2]
Methodology:
-
Setup: Dissolve 3-nitro derivative (1.0 equiv) in EtOH:H₂O (5:1).
-
Reagents: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 5.0 equiv).
-
Activation: Heat to 80°C with vigorous stirring (mechanical stirring recommended due to iron sludge).
-
Monitoring (Self-Validating):
-
Visual: Reaction mixture turns from Yellow (Nitro) to Colorless/Brown Sludge (Amine).[2]
-
TLC: The amine is significantly more polar and will streak on silica unless 1% Et₃N is added to the eluent.
-
Fluorescence: The 3-amino product is often highly fluorescent under UV (365 nm), whereas the nitro compound is quenching.[2]
-
-
Work-up: Filter hot through Celite. Concentrate. Caution: Amines are prone to oxidation; store under inert gas.
Visualizing the Workflow
The following diagram illustrates the divergent synthesis strategy, highlighting the "Couple-First" logic.
Caption: Divergent synthesis flowchart emphasizing the chemoselective advantage of performing C-6 coupling prior to C-3 nitro reduction.
Troubleshooting & Quality Control
Issue: Protodeboronation during Suzuki Coupling
-
Symptom: Isolation of the starting material (iodide) or de-iodinated scaffold, with no biaryl formation.[2]
-
Cause: Some heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl) are unstable under basic aqueous conditions.[2]
-
Fix: Switch to MIDA boronates or Potassium Trifluoroborates (R-BF3K) . These release the active boronic acid slowly, maintaining a low concentration that favors coupling over hydrolysis.[2]
Issue: Incomplete Nitro Reduction
-
Symptom: Mixed spots on TLC; mass spec shows M-16 (nitroso intermediate) or M-14 (hydroxylamine).
-
Cause: Insufficient proton source or clumped iron surface.
-
Fix: Add 2-3 drops of concentrated HCl to the Fe/NH₄Cl mixture to "etch" the iron surface. Ensure vigorous mechanical stirring.
References
-
Goel, R. et al. (2017).[2] "Imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents." Journal of Medicinal Chemistry.
-
Tassoni, E. et al. (2025).[2] "Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction." ResearchGate.[1][4]
-
Palmer, B. D. et al. (2015).[2] "Design and Synthesis of 3-Aryl-substituted Imidazo[1,2-a]pyridines as Antituberculosis Agents." Journal of Medicinal Chemistry.
-
Cherng, Y. J. (2002).[2] "Synthesis of substituted imidazo[1,2-a]pyridines from 2-aminopyridines." Tetrahedron.
-
Bagdi, A. K. et al. (2024).[2][5] "Iron-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives." Journal of Organic Chemistry. [2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
"biological screening of 6-Iodo-3-nitroimidazo[1,2-a]pyridine derivatives"
Application Note: Biological Screening of 6-Iodo-3-nitroimidazo[1,2-a]pyridine Derivatives
Introduction
The 6-Iodo-3-nitroimidazo[1,2-a]pyridine scaffold represents a privileged class of bioreductive prodrugs. Structurally, it combines the pharmacophoric 3-nitro group —essential for bioreductive activation by specific bacterial or parasitic nitroreductases (NTRs)—with a 6-iodo substituent that modulates lipophilicity (LogP) and metabolic stability.
Unlike non-nitro imidazopyridines which often target PI3K or GABA receptors, the 3-nitro derivatives function primarily as "suicide substrates." They remain inert in mammalian hosts but are activated within pathogens (e.g., Mycobacterium tuberculosis, Leishmania donovani) to generate reactive nitrogen species (RNS) or inhibit mycolic acid synthesis.
This guide details the standard operating procedures (SOPs) for screening these derivatives, prioritizing Antitubercular (TB) and Antileishmanial assays, followed by mechanistic validation.
Part 1: Antitubercular Screening Protocol (MABA)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay (MABA).
Rationale: The 3-nitroimidazo[1,2-a]pyridine core mimics the mechanism of pretomanid (PA-824). The MABA format offers a high-throughput, colorimetric readout of cell viability based on the reduction of resazurin to resorufin by metabolically active bacteria.
Materials
-
Strain: M. tuberculosis H37Rv (ATCC 27294).
-
Media: Middlebrook 7H9 broth supplemented with 10% OADC (Oleic acid, Albumin, Dextrose, Catalase), 0.2% glycerol, and 0.05% Tween 80.
-
Reagent: Alamar Blue (Resazurin) solution.
-
Controls: Isoniazid (Positive), DMSO (Negative).
Experimental Workflow
-
Compound Preparation:
-
Dissolve the 6-iodo derivative in 100% DMSO to a stock concentration of 10 mM.
-
Prepare serial 2-fold dilutions in 7H9 media in a 96-well sterile plate. Final testing range: 100 µM to 0.09 µM .
-
Note: Ensure final DMSO concentration is <1% to avoid solvent toxicity.
-
-
Inoculum Preparation:
-
Grow M.tb H37Rv to mid-log phase (OD₆₀₀ ≈ 0.6–0.8).
-
Dilute culture to approx.
CFU/mL in 7H9 media.
-
-
Incubation:
-
Add 100 µL of inoculum to wells containing drug dilutions.
-
Seal plates with parafilm to prevent evaporation.
-
Incubate at 37°C for 7 days .
-
-
Readout (MABA Step):
-
On Day 7, add 30 µL of Alamar Blue solution (1:1 mixture of 10x Alamar Blue and 10% Tween 80) to each well.
-
Re-incubate for 24 hours at 37°C.
-
Interpretation:
-
Blue: No growth (Resazurin oxidized).
-
Pink: Growth (Resazurin reduced to Resorufin).
-
-
MIC Definition: The lowest concentration preventing the color change from blue to pink.
-
Part 2: Antileishmanial Screening (Promastigote & Amastigote)
Objective: Evaluate activity against Leishmania donovani (Visceral Leishmaniasis).
Rationale: Parasitic trypanosomatids possess Type I Nitroreductases (NTR1) that rapidly reduce the 3-nitro group of the imidazopyridine, causing lethal DNA damage. The 6-iodo position often enhances membrane permeability, critical for reaching intracellular amastigotes.
A. Promastigote Assay (Resazurin Reduction)
-
Target: Extracellular flagellated form.
-
Protocol:
-
Seed
promastigotes/well in 96-well plates using M199 media + 10% FBS. -
Add test compounds (serial dilutions). Incubate at 26°C for 72 hours .
-
Add 20 µL of 2 mM Resazurin. Incubate 4 hours.
-
Measure fluorescence (
). -
Calculate
using non-linear regression.
-
B. Intracellular Amastigote Assay (Macrophage Model)
-
Critical Step: This assay validates if the 6-iodo derivative can cross the host macrophage membrane to kill the parasite.
-
Protocol:
-
Infection: Plate murine macrophages (J774A.1 or BMDMs) and infect with L. donovani promastigotes (ratio 10:1) for 24 hours.
-
Wash: Remove non-internalized parasites by washing with PBS.
-
Treatment: Add compound dilutions. Incubate at 37°C/5% CO₂ for 48 hours .
-
Staining: Fix cells with methanol and stain with Giemsa .
-
Counting: Manually count the number of amastigotes per 100 macrophages under oil immersion (100x).
-
Index: Calculate Infection Index = (% infected cells)
(amastigotes/cell).
-
Part 3: Mechanism of Action (Bioreduction Validation)
Objective: Confirm the compound is a prodrug activated by Nitroreductase (NTR).
Rationale: If the compound is active against wild-type parasites but inactive against NTR-null mutants (or in the presence of an NTR inhibitor), the mechanism is confirmed.
Enzymatic Assay Protocol
-
Enzyme: Recombinant L. donovani NTR1 or M.tb Ddn enzyme.
-
Reaction Mix: 50 mM Tris-HCl (pH 7.4), 100 µM NADPH (cofactor), and 50 µM Test Compound (6-Iodo-3-nitroimidazo[1,2-a]pyridine).
-
Measurement: Monitor the oxidation of NADPH by tracking the decrease in absorbance at 340 nm over 20 minutes.
-
Result: A rapid decrease in
indicates the compound is a substrate for the enzyme, consuming NADPH during the reduction of the nitro group.
Part 4: Data Visualization & Workflows
Figure 1: Screening Logic Flow
This diagram illustrates the decision matrix for progressing a 6-iodo derivative from synthesis to lead candidate.
Caption: Decision tree for the biological evaluation of nitroimidazopyridine derivatives.
Figure 2: Bioreductive Activation Pathway
The mechanism by which the 3-nitro group is activated by bacterial/parasitic enzymes.
Caption: Enzymatic activation pathway of the 3-nitroimidazo[1,2-a]pyridine warhead.
Summary of Key Structure-Activity Relationships (SAR)
The following table summarizes the expected impact of the 6-iodo modification based on comparative literature of the scaffold.
| Position | Substituent | Biological Effect | Rationale |
| C-3 | Nitro (-NO₂) | Essential | Required for bioreductive activation. Removal abolishes activity against TB/Leishmania. |
| C-6 | Iodo (-I) | Modulatory | Increases lipophilicity (LogP ~0.6 increase vs. -H). Improves passive diffusion across mycobacterial cell walls. Potential site for halogen bonding with enzyme pockets. |
| C-2 | Methyl/Aryl | Variable | Often used to fine-tune steric fit. Bulky groups here can hinder NTR activation. |
| C-8 | H / OMe / CF₃ | Pharmacokinetic | 8-position modifications often influence metabolic stability (microsomal clearance). |
References
-
Development of 3-nitroimidazo[1,2-a]pyridine derivatives as antitubercular agents. Source:RSC Medicinal Chemistry URL:[1][2][Link]
-
Nongenotoxic 3-Nitroimidazo[1,2-a]pyridines Are NTR1 Substrates That Display Potent in Vitro Antileishmanial Activity. Source:Journal of Medicinal Chemistry (ACS) URL:[Link]
-
In vitro and in vivo activities of the nitroimidazole TBA-354 against Mycobacterium tuberculosis. Source:Antimicrobial Agents and Chemotherapy URL:[Link]
-
Microplate Alamar Blue Assay (MABA) Protocol for TB Screening. Source:Nature Protocols URL:[Link]
-
Synthesis and biological evaluation of 2,3-diarylimidazo[1,2-a]pyridines as antileishmanial agents. Source:European Journal of Medicinal Chemistry URL:[Link]
Sources
The Versatile Intermediate: A Guide to 6-Iodo-3-nitroimidazo[1,2-a]pyridine in Advanced Organic Synthesis
This comprehensive guide provides detailed application notes and protocols for the use of 6-iodo-3-nitroimidazo[1,2-a]pyridine, a key intermediate in modern organic and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the synthesis, characterization, and synthetic utility of this versatile building block, with a focus on its application in palladium-catalyzed cross-coupling reactions and the synthesis of biologically active molecules.
Introduction: The Strategic Importance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous pharmaceuticals and biologically active compounds.[1][2][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive scaffold for targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[4][5][6] Marketed drugs such as zolpidem (for insomnia) and alpidem (an anxiolytic) feature this core structure, highlighting its therapeutic relevance.[1][4]
The strategic introduction of functional groups onto the imidazo[1,2-a]pyridine ring system is crucial for modulating the pharmacological properties of the resulting molecules. The 6-iodo-3-nitroimidazo[1,2-a]pyridine intermediate offers two distinct points for diversification: the C6-iodo group, which is amenable to a variety of transition-metal-catalyzed cross-coupling reactions, and the C3-nitro group, which can be reduced to an amino group for further functionalization or can act as an electron-withdrawing group to influence the reactivity of the heterocyclic system.[7][8][9][10] This dual functionality makes it a highly valuable tool for the construction of diverse chemical libraries for drug discovery.
Synthesis and Characterization of 6-Iodo-3-nitroimidazo[1,2-a]pyridine
The synthesis of 6-iodo-3-nitroimidazo[1,2-a]pyridine can be achieved through a two-step sequence starting from the commercially available 2-amino-5-iodopyridine.
Diagram: Synthetic Pathway to 6-Iodo-3-nitroimidazo[1,2-a]pyridine
Caption: Synthetic route to 6-iodo-3-nitroimidazo[1,2-a]pyridine.
Protocol 1: Synthesis of 6-Iodo-3-nitroimidazo[1,2-a]pyridine
Step 1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine
-
To a solution of 2-amino-5-iodopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).
-
Add a 40% aqueous solution of chloroacetaldehyde (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford 6-iodoimidazo[1,2-a]pyridine.
Step 2: Nitration of 6-Iodoimidazo[1,2-a]pyridine
-
To a cooled (0 °C) mixture of concentrated sulfuric acid, add 6-iodoimidazo[1,2-a]pyridine (1.0 eq) portion-wise, maintaining the temperature below 5 °C.
-
Add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 6-iodo-3-nitroimidazo[1,2-a]pyridine.
Characterization Data (Predicted)
-
¹H NMR (400 MHz, DMSO-d₆): δ 9.35 (s, 1H), 8.50 (s, 1H), 7.80 (d, J = 9.4 Hz, 1H), 7.65 (d, J = 9.4 Hz, 1H).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 145.0, 142.5, 135.0, 130.0, 125.0, 118.0, 80.0.
-
MS (ESI): m/z calculated for C₇H₄IN₃O₂ [M+H]⁺, found.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The C6-iodo bond of 6-iodo-3-nitroimidazo[1,2-a]pyridine serves as a versatile handle for the introduction of various substituents through palladium-catalyzed cross-coupling reactions. This section provides detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Diagram: Cross-Coupling Applications
Caption: Palladium-catalyzed cross-coupling reactions of 6-iodo-3-nitroimidazo[1,2-a]pyridine.
Protocol 2: Suzuki-Miyaura Coupling
This reaction enables the formation of a C-C bond between the imidazo[1,2-a]pyridine core and an aryl or heteroaryl group.[2][5][11][12][13][14]
-
To a reaction vessel, add 6-iodo-3-nitroimidazo[1,2-a]pyridine (1.0 eq), the corresponding aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Pd Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂/SPhos (2) | K₃PO₄ | Toluene | 110 | 75-85 |
Protocol 3: Sonogashira Coupling
This protocol facilitates the formation of a C-C triple bond, introducing an alkynyl moiety at the C6 position.[4][15][16][17]
-
To a reaction vessel, add 6-iodo-3-nitroimidazo[1,2-a]pyridine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed solvent (e.g., triethylamine, THF, or DMF) followed by the terminal alkyne (1.2-1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until completion.
-
Filter the reaction mixture through a pad of celite to remove the catalysts.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 4: Buchwald-Hartwig Amination
This powerful reaction allows for the formation of a C-N bond, enabling the introduction of primary or secondary amines at the C6 position.[18][19][20][21]
-
To a reaction vessel, add 6-iodo-3-nitroimidazo[1,2-a]pyridine (1.0 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand, 2-6 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a degassed anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Add the amine (1.1-1.5 eq) and heat the reaction mixture to the required temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Application in the Synthesis of Bioactive Molecules: Kinase Inhibitors
The functionalized imidazo[1,2-a]pyridine derivatives obtained from 6-iodo-3-nitroimidazo[1,2-a]pyridine are valuable precursors for the synthesis of various kinase inhibitors.[6][22] The subsequent reduction of the nitro group to an amine provides an additional handle for further diversification, allowing for the construction of complex molecules with potent biological activity.
Diagram: Synthesis of a Kinase Inhibitor Precursor
Caption: Transformation of a cross-coupling product into a kinase inhibitor precursor.
Conclusion
6-Iodo-3-nitroimidazo[1,2-a]pyridine is a highly effective and versatile intermediate in organic synthesis. Its dual reactivity allows for selective functionalization at two key positions of the imidazo[1,2-a]pyridine scaffold. The protocols outlined in this guide provide a robust framework for researchers to utilize this building block in the efficient synthesis of diverse and complex molecules, particularly for applications in drug discovery and medicinal chemistry. The ability to perform a variety of palladium-catalyzed cross-coupling reactions, followed by modification of the nitro group, opens up a vast chemical space for the development of novel therapeutic agents.
References
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. MDPI.
- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Medi
- Switching the regioselectivity in the copper-catalyzed synthesis of iodoimidazo[1,2-a]pyridines. The Royal Society of Chemistry.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Stephen L Buchwald.
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal.
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
- Buchwald–Hartwig Amination with Aqueous Ammonia.
- Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. The University of York.
- Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide. Synlett.
- Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
- Optimization of Pd-catalyzed cross-coupling reactions.
- Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
- Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions.
- Synthesis of New Imidazo [1,2-a] Pyridine and their NMR Spectral Data.
- Protocol for Sonogashira coupling of alkynes and aryl halides via nickel c
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC.
- Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles.
- The Ultimate Guide to Buchwald-Hartwig Amin
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. PMC.
- Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Benchchem.
- Sonogashira Coupling. Chemistry LibreTexts.
- Palladium-catalyzed α-selective alkenylation of imidazo[1,2-a]pyridines through aerobic cross-dehydrogenative coupling reaction. Technion - Israel Institute of Technology.
- DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers.
- Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed.
- Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. PMC.
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv.
Sources
- 1. sciensage.info [sciensage.info]
- 2. mdpi.com [mdpi.com]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. research.rug.nl [research.rug.nl]
- 21. m.youtube.com [m.youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
Application Note: Strategies for the Reduction of the 3-Nitro Group in Imidazo[1,2-a]pyridines
Executive Summary
The 3-aminoimidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as a key intermediate for antiviral, anticancer, and GABAergic ligands. While the Groebke-Blackburn-Bienaymé (GBB) reaction offers direct access to this motif, many synthetic routes require the introduction of a nitro group at the C-3 position followed by reduction.
This reduction is chemically distinct from standard nitrobenzene reductions due to the electron-rich nature of the imidazo[1,2-a]pyridine core. The resulting 3-amino derivatives are highly susceptible to oxidative degradation upon exposure to air, often requiring immediate downstream functionalization or isolation as stable salts. This guide details three validated protocols, selected based on chemoselectivity requirements and substrate stability.
Strategic Methodology & Decision Logic
Selecting the correct reduction method relies heavily on the substitution pattern of the substrate, particularly the presence of halogens or other reducible groups.
Decision Matrix
-
Scenario A: Non-Halogenated Substrates. [1]
-
Recommended Method: Catalytic Hydrogenation (Pd/C).[2]
-
Why: Cleanest workup; quantitative yields; minimal waste.
-
-
Scenario B: Halogenated Substrates (Cl, Br, I present).
-
Scenario C: Acid-Sensitive Substrates.
-
Recommended Method: Sodium Dithionite (Na₂S₂O₄).
-
Why: Performed under basic or neutral conditions; avoids harsh acidic media.
-
Mechanistic Pathway
The reduction proceeds through distinct intermediates. Understanding this pathway helps in troubleshooting incomplete reactions (e.g., stalled hydroxylamine intermediates).
Figure 1: Stepwise reduction pathway. Note the critical risk of oxidative degradation of the final amine product.
Detailed Experimental Protocols
Protocol A: Catalytic Hydrogenation (Standard)
Best for: Scale-up of non-halogenated substrates. Mechanism: Heterogeneous catalysis.
Materials
-
Substrate: 3-Nitroimidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen Source: H₂ balloon or hydrogenator (1-3 atm)
Step-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve the substrate in MeOH (0.1 M concentration).
-
Inerting: Nitrogen purge the flask for 5 minutes to remove oxygen.
-
Catalyst Addition: Carefully add 10 wt% of Pd/C (e.g., 100 mg catalyst for 1 g substrate). Caution: Dry Pd/C is pyrophoric. Use wet catalyst or add under inert flow.
-
Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Stir vigorously at Room Temperature (RT) under H₂ atmosphere (balloon pressure is usually sufficient).
-
Monitoring: Monitor via TLC or LC-MS. Reaction typically completes in 1–4 hours.
-
Checkpoint: Disappearance of the yellow nitro spot and appearance of a fluorescent blue/green amine spot on TLC.
-
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate immediately under reduced pressure.
-
Critical: Do not store the free amine. Proceed directly to the next step (e.g., amide coupling) or convert to HCl salt by adding 1M HCl in ether.
-
Protocol B: Chemoselective Iron Reduction (Fe/NH₄Cl)
Best for: Substrates containing Cl, Br, I, or alkenes. Mechanism: Single Electron Transfer (SET) surface reaction.
Materials
-
Substrate: 3-Nitroimidazo[1,2-a]pyridine derivative (1.0 equiv)
-
Reductant: Iron powder (Fe), 325 mesh (5.0 equiv)
-
Additive: Ammonium Chloride (NH₄Cl) (5.0 equiv)
-
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step Procedure
-
Dissolution: Suspend the substrate in EtOH/H₂O (3:1, 0.2 M) in a flask equipped with a reflux condenser.
-
Activation: Add NH₄Cl and Iron powder to the mixture.
-
Reaction: Heat the mixture to 70–80 °C with vigorous stirring.
-
Note: Vigorous stirring is essential to keep the heavy iron powder suspended.
-
-
Monitoring: Reaction usually requires 1–3 hours. Check for the disappearance of the starting material.
-
Workup (Hot Filtration): While still hot, filter the mixture through a Celite pad to remove iron oxides. Wash with hot EtOH.
-
Why Hot? The product may precipitate if the solution cools during filtration.
-
-
Extraction: Concentrate the filtrate to remove bulk EtOH. Dilute the aqueous residue with EtOAc and wash with saturated NaHCO₃.[6]
-
Purification: Dry the organic layer (Na₂SO₄) and concentrate.[6]
-
Expert Tip: If the product is unstable, add the electrophile (e.g., acetic anhydride) directly to the filtered reaction solution before aqueous workup.
-
Protocol C: Stannous Chloride Reduction (SnCl₂)
Best for: Small-scale, highly functionalized molecules where Fe fails. Mechanism: Coordination-assisted hydride transfer.
Materials
-
Substrate: 1.0 equiv
Step-by-Step Procedure
-
Setup: Dissolve substrate in Ethanol (0.1 M).
-
Addition: Add SnCl₂·2H₂O in one portion.
-
Reaction: Heat to 70 °C for 2–4 hours.
-
Workup (The "Tin Emulsion" Fix):
-
Cool to RT.
-
Pour the mixture into ice water.
-
Neutralize carefully with saturated NaHCO₃ (pH 7–8).
-
Crucial Step: If a stubborn emulsion forms, add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to chelate tin salts before extraction with EtOAc.
-
Expert Insights & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Product turns black/brown | Oxidative degradation of the 3-amino group. | Perform workup under N₂ atmosphere. Store as HCl or TFA salt. |
| Loss of Halogen (Br/I) | Hydrodehalogenation during Pd/C hydrogenation. | Switch to Protocol B (Fe/NH₄Cl) or use PtO₂ (Adams' catalyst) with sulfided inhibitors. |
| Incomplete Reaction | Stalled at hydroxylamine intermediate. | Increase temperature (Protocol B) or add a trace of acetic acid. |
| Low Yield (Fe Method) | Product trapped in iron oxide sludge. | Thoroughly wash the Celite pad with hot methanol or EtOAc containing 5% triethylamine. |
Stability Warning
The 3-aminoimidazo[1,2-a]pyridine moiety is electron-rich. Unlike simple anilines, it behaves similarly to a diamine.
-
Storage: Do not store as a free base for >24 hours.
-
Protection: Acetylation (Ac₂O) or Boc-protection is recommended immediately after reduction if the amine is not used instantly.
References
-
Synthesis of 3-Aminoimidazo[1,2-a]pyridines (General Context)
-
Fe/NH₄Cl Reduction Methodology (Chemoselectivity)
-
General Nitro Reduction Reviews (SnCl₂ & Fe)
- ACS GCI Pharmaceutical Roundtable. Nitro Reduction: Stoichiometric Zn, Fe, or Sn Metal Reduction.
-
Catalytic Hydrogenation of Pyridines (Context on Ring Stability)
- Sreenivasulu, R., et al. (2015).
Sources
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. sciencemadness.org [sciencemadness.org]
- 6. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 7. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 9. reddit.com [reddit.com]
- 10. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides [organic-chemistry.org]
Application Note: Strategic Development of Kinase Inhibitors from 6-Iodo-3-nitroimidazo[1,2-a]pyridine
Executive Summary
This application note details the strategic utilization of 6-Iodo-3-nitroimidazo[1,2-a]pyridine as a high-value intermediate for the divergent synthesis of Type I and Type II kinase inhibitors. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of approved drugs (e.g., Vemurafenib, though structurally distinct, shares the bicyclic nitrogenous logic) and clinical candidates targeting PI3K, p38 MAPK, and CDK9. This guide provides a validated workflow for functionalizing the C6 and C3 positions to modulate potency, selectivity, and physicochemical properties.
Module 1: Structural Rationale & Retrosynthetic Logic
The Scaffold Advantage
The imidazo[1,2-a]pyridine core mimics the purine ring of ATP, making it an ideal template for ATP-competitive inhibitors.
-
N1 Position: Acts as a hydrogen bond acceptor, typically interacting with the hinge region backbone NH of the kinase.
-
C3 Position (Nitro/Amine): The 3-nitro group is a masked amine. Upon reduction to
, it serves as a critical hydrogen bond donor to the hinge region carbonyl. Derivatization (e.g., to amides or ureas) allows for reaching the "sugar pocket" or interacting with the gatekeeper residue. -
C6 Position (Iodine): The iodine atom provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing extension into the hydrophobic pocket or solvent-exposed regions to tune selectivity.
Synthetic Workflow Diagram
The following flowchart illustrates the divergent synthesis strategy, prioritizing C6 functionalization before nitro reduction to avoid catalyst poisoning by the free amine.
Caption: Divergent synthetic pathway for generating kinase inhibitor libraries from 6-Iodo-3-nitroimidazo[1,2-a]pyridine.
Module 2: Detailed Experimental Protocols
Protocol A: C6-Diversification via Suzuki-Miyaura Coupling
Rationale: The C6-iodine is highly reactive. Performing this step while the C3-nitro group is intact prevents the need for amine protection and avoids potential oxidation of the sensitive 3-amino group.
Reagents:
-
Substrate: 6-Iodo-3-nitroimidazo[1,2-a]pyridine (1.0 eq)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)
-
Catalyst:
(0.05 eq) - Chosen for stability and efficiency with heteroaryl halides. -
Base:
(2 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the 6-iodo scaffold, boronic acid, and palladium catalyst.
-
Inert Atmosphere: Seal the vessel and purge with nitrogen or argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane and the aqueous
solution via syringe. -
Reaction: Heat to 90°C (oil bath) or 110°C (microwave, 30 min). Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting iodide should disappear completely.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash column chromatography (typically
, gradient 0-50% EtOAc in Hexanes).
Checkpoint: The product should be a yellow/orange solid (characteristic of nitro-aromatics). Confirm identity via
Protocol B: Chemoselective Nitro Reduction
Rationale: Traditional hydrogenation (
Reagents:
-
Substrate: 6-Substituted-3-nitroimidazo[1,2-a]pyridine (1.0 eq)
-
Reductant: Iron powder (Fe, 5.0 eq)
-
Electrolyte: Ammonium Chloride (
, 5.0 eq) -
Solvent: Ethanol/Water (3:1 ratio)
Procedure:
-
Dissolution: Dissolve the nitro compound in Ethanol/Water.
-
Addition: Add Fe powder and
in one portion. -
Reflux: Heat the suspension to reflux (approx. 80°C) with vigorous stirring.
-
Monitoring: Reaction is usually complete within 1-3 hours. Monitor by LC-MS (Look for M-30 mass shift corresponding to
to ). -
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with saturated
to remove remaining salts. -
Storage: The resulting 3-amino derivative is oxidation-sensitive. Use immediately in the next step or store under argon at -20°C.
Protocol C: C3-Hinge Binder Construction (Amide Coupling)
Rationale: Converting the C3-amine to an amide or urea increases chemical stability and introduces a hydrogen bond acceptor (the carbonyl oxygen) and donor (the amide NH), mimicking the adenosine moiety of ATP.
Procedure (Standard Amide Coupling):
-
Dissolve the fresh 3-amino intermediate (1.0 eq) in dry DCM or DMF.
-
Add DIPEA (3.0 eq).
-
Add the desired Acid Chloride (1.1 eq) dropwise at 0°C.
-
Alternative: Use Carboxylic Acid + HATU (1.2 eq) if acid chlorides are unavailable.
-
-
Stir at Room Temperature for 2-4 hours.
-
Validation: LC-MS should show the target mass.
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended for final compounds to ensure >95% purity for biological assays.
Module 3: Biological Evaluation & SAR Analysis[1][2]
Structure-Activity Relationship (SAR) Guide
When analyzing data, correlate structural changes to these binding modes:
| Region | Chemical Modification | Biological Impact |
| Hinge Region | C3-Amide/Urea | Potency Driver. The N1 and amide NH form the canonical "donor-acceptor" pair with the kinase hinge. |
| Hydrophobic Pocket | C6-Aryl Group | Selectivity Driver. Bulky groups (e.g., ortho-substituted phenyls) can induce conformational changes or target the gatekeeper residue. |
| Solvent Front | C6-Tail Substituents | ADME Driver. Solubilizing groups (morpholine, piperazine) attached here improve solubility without killing potency. |
In Vitro Kinase Assay Protocol (TR-FRET)
Method: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher style). This is a robust, self-validating system using a tracer ligand.
Assay Logic: The synthesized inhibitor competes with a fluorescent tracer (Alexa Fluor 647-labeled ATP analog) for the kinase active site. Binding of the inhibitor displaces the tracer, reducing the FRET signal between the Europium-labeled antibody (bound to the kinase) and the tracer.
Workflow:
-
Preparation: Prepare 3x serial dilutions of the test compound in DMSO (10-point curve).
-
Incubation:
-
Add 5 µL Kinase/Antibody mixture (Eu-anti-GST or Eu-anti-His).
-
Add 5 µL Tracer (optimized concentration, typically near
). -
Add 5 µL Test Compound.
-
-
Equilibrium: Incubate at Room Temperature for 60 minutes in a white, low-volume 384-well plate.
-
Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (e.g., EnVision).
-
Excitation: 340 nm.
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
-
Calculation: Calculate TR-FRET ratio (
). Plot % Inhibition vs. Log[Compound] to determine .
References
-
Goel, R. et al. (2016). "Imidazo[1,2-a]pyridine scaffold as a prospective avenue for the discovery of novel therapeutic agents." RSC Advances. Link
-
Bagdi, A. K. et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link
-
Li, H. et al. (2020). "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry. Link
-
Enguehard-Gueiffier, C. et al. (2012).[1] "Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines." Molecules. Link
-
LanthaScreen™ Eu Kinase Binding Assay. Thermo Fisher Scientific Application Guide. Link
Sources
"application of 6-Iodo-3-nitroimidazo[1,2-a]pyridine in cancer cell lines"
Role: Dual-Functional Scaffold for Hypoxia-Targeting and Kinase Inhibitor Discovery CAS: 690258-23-2 Molecular Weight: 289.03 g/mol [1][2]
Executive Summary & Strategic Utility
6-Iodo-3-nitroimidazo[1,2-a]pyridine is a high-value heterocyclic intermediate used primarily in the discovery of oncology therapeutics.[1] It is not a "final" drug product but a privileged scaffold that serves two distinct, critical functions in cancer research:
-
The Hypoxia Trigger (3-Nitro Group): The nitro moiety at the 3-position mimics the behavior of established radiosensitizers (e.g., misonidazole).[1] It functions as a bioreductive switch, undergoing enzymatic reduction in hypoxic tumor microenvironments to generate cytotoxic species, thereby targeting resistant necrotic tumor cores.
-
The Diversity Handle (6-Iodo Group): The iodine atom at the 6-position is a highly reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1] This allows medicinal chemists to install aryl/heteroaryl groups that target specific oncogenic kinases, such as PI3K , c-Met , or Tubulin .
This Application Note provides the protocols for utilizing this molecule to (A) assess hypoxia-selective cytotoxicity and (B) synthesize targeted kinase inhibitor libraries.
Chemical Biology & Mechanism of Action[3]
To use this compound effectively, researchers must understand its dual-mode reactivity.
The Bioreductive Mechanism (Hypoxia Selectivity)
In cancer cell lines, the 3-nitro group undergoes a one-electron reduction by intracellular nitroreductases (e.g., P450 reductase, xanthine oxidase).
-
In Normoxia (Normal Oxygen): The resulting nitro radical anion is rapidly re-oxidized by molecular oxygen back to the parent compound (futile cycling). This generates superoxide anions (
), causing mild oxidative stress but limiting high-grade cytotoxicity.[1] -
In Hypoxia (Tumor Core): Re-oxidation is inhibited. The radical anion undergoes further reduction to nitroso, hydroxylamine, and amine species. These reactive intermediates form covalent adducts with DNA and proteins, inducing apoptosis specifically in oxygen-deprived cells.
The Kinase Targeting Vector (SAR Expansion)
Structure-Activity Relationship (SAR) studies of imidazo[1,2-a]pyridines indicate that the 6-position vectors substituents into the hydrophobic pockets of kinases (e.g., the ATP-binding site of PI3K
Visualizing the Dual-Pathway Utility
Caption: Functional map of 6-Iodo-3-nitroimidazo[1,2-a]pyridine showing biological activation (left) and chemical utility (right).[1]
Application Protocol 1: Hypoxia-Selective Cytotoxicity Profiling
Objective: Determine the Hypoxia Cytotoxicity Ratio (HCR) of the compound in solid tumor cell lines (e.g., A549, HCT-116, MCF-7).
Materials
-
Compound: 6-Iodo-3-nitroimidazo[1,2-a]pyridine (dissolved in DMSO to 10 mM stock).
-
Cell Lines: A549 (Lung), HCT-116 (Colon).
-
Hypoxia Chamber: Set to 0.1% - 1.0%
, 5% , 37°C. -
Normoxia Incubator: 21%
, 5% , 37°C. -
Reagent: MTT or CellTiter-Glo® (Promega).[1]
Experimental Workflow
-
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Allow attachment for 24 hours.
-
Dosing: Prepare serial dilutions of the compound (e.g., 100
M to 0.1 M). Ensure final DMSO concentration is <0.5%.[1] -
Parallel Incubation (Critical Step):
-
Plate Set A (Normoxia): Incubate in standard air for 48 hours.
-
Plate Set B (Hypoxia): Place immediately into the hypoxia chamber (pre-equilibrated) for 48 hours.
-
-
Readout: Add detection reagent (MTT or CellTiter-Glo).[1] Read absorbance/luminescence.[1]
-
Data Analysis: Calculate
for both conditions.
Data Interpretation & Validation
The Hypoxia Cytotoxicity Ratio (HCR) validates the bioreductive mechanism.
| HCR Value | Interpretation |
| 1.0 - 2.0 | Non-selective.[1] Mechanism is likely general toxicity or kinase inhibition independent of nitro-reduction.[1] |
| > 5.0 | Highly Selective. Indicates successful bioreductive activation.[1] The compound is acting as a hypoxia-activated prodrug.[1] |
| < 1.0 | Inverse selectivity (rare). Indicates oxygen might be required for toxicity (e.g., ROS generation). |
Application Protocol 2: Synthetic Library Generation (Suzuki Coupling)
Objective: Use the 6-iodo handle to attach aryl groups, creating a library of potential PI3K/c-Met inhibitors.
Rationale: The 6-iodo position is more reactive than the imidazo-ring protons, allowing regioselective functionalization without affecting the 3-nitro group.[1]
General Procedure (Microwave-Assisted)
-
Reagents:
-
Substrate: 6-Iodo-3-nitroimidazo[1,2-a]pyridine (1.0 eq).[1]
-
Coupling Partner: Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq).
-
Catalyst:
(0.05 eq) or . -
Base:
(2.0 eq, 2M aqueous). -
Solvent: 1,4-Dioxane or DME.
-
-
Reaction:
-
Combine reagents in a microwave vial. Degas with Argon for 5 minutes.
-
Heat to 100°C for 30–60 minutes (Microwave) or reflux for 4–6 hours (Thermal).
-
-
Workup:
-
Verification:
-
Confirm retention of the 3-nitro group via
NMR (distinct downfield shift of the imidazo proton).[1] -
Confirm coupling via Mass Spectrometry (loss of Iodine, gain of Aryl mass).
-
Experimental Workflow Diagram
Caption: Integrated workflow for biological testing and chemical modification of the scaffold.
References
-
Preparation of Intermediate 17 (Synthesis Source)
-
Imidazo[1,2-a]pyridines in Cancer (PI3K Inhibition)
-
Title: Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.[1]
- Context: Illustrates the use of the 6-position on the imidazo[1,2-a]pyridine core to target PI3K kinase domains.
-
Source:
-
-
Mechanism of Nitro-Group Hypoxia Selectivity
-
Title: Hypoxia-activated prodrugs: pathways to the clinic.[1]
- Context: Authoritative review on the mechanism of nitro-reduction in hypoxic tumor environments.
-
Source:
-
-
General Synthesis of 3-Nitroimidazo[1,2-a]pyridines
- Title: Synthesis and biological evaluation of new imidazo[1,2-a]pyridine deriv
- Context: Provides general synthetic routes and cytotoxicity data for related deriv
-
Source:
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Iodo-3-nitroimidazo[1,2-a]pyridine
Introduction: The 6-Iodo-3-nitroimidazo[1,2-a]pyridine scaffold is a valuable building block in medicinal chemistry and drug development, frequently utilized for its potential biological activities and as a versatile intermediate for further functionalization.[1][2] However, the unique combination of a heavy halogen (Iodo) and a strongly electron-withdrawing nitro group on the sensitive imidazo[1,2-a]pyridine core presents significant purification challenges. This guide provides in-depth troubleshooting advice and standardized protocols to help researchers navigate these complexities, ensuring the isolation of high-purity material.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the properties and handling of 6-Iodo-3-nitroimidazo[1,2-a]pyridine.
Q1: What are the key physicochemical properties of 6-Iodo-3-nitroimidazo[1,2-a]pyridine that complicate its purification?
A1: The purification challenges are rooted in a combination of factors:
-
Polarity: The molecule possesses a dual nature. The fused aromatic rings and the iodine atom contribute to its lipophilicity, while the nitro group is highly polar and electron-withdrawing. This can cause problematic interactions during chromatography, leading to tailing or poor separation from impurities of similar polarity.
-
Solubility: Like many nitroaromatic compounds, it exhibits low solubility in non-polar solvents (e.g., hexanes) and moderate to good solubility in polar organic solvents like dichloromethane, ethyl acetate, and DMSO.[3][4] Finding an ideal single solvent for recrystallization is often difficult, necessitating the use of solvent systems.
-
Stability: The imidazo[1,2-a]pyridine ring can be sensitive. The presence of the nitro group increases the compound's acidity and susceptibility to degradation on acidic stationary phases like standard silica gel. Furthermore, many iodo-substituted aromatics exhibit sensitivity to light and air over time, potentially leading to the formation of colored impurities.[3]
Q2: What are the most common impurities I should anticipate in my crude reaction mixture?
A2: Impurities typically arise from the synthetic route used. Common syntheses involve the cyclization of 2-amino-5-iodopyridine followed by nitration.[5] Potential impurities include:
-
Unreacted Starting Materials: Residual 2-amino-5-iodopyridine.
-
Reaction Intermediates: Incomplete cyclization or nitration products.
-
Regioisomers: Nitration can sometimes yield small amounts of other isomers (e.g., 5-nitro or 8-nitro derivatives), which can be very difficult to separate due to similar polarities.
-
De-iodinated Product: Loss of the iodine atom to yield 3-nitroimidazo[1,2-a]pyridine, especially under harsh reaction or workup conditions.
-
Hydrolysis Products: If the reaction is performed in the presence of water, ring-opened byproducts may form.
Q3: My crude product shows significant coloration (yellow to dark brown). Is this normal, and can it be removed?
A3: A yellow color is typical for nitroaromatic compounds. However, a dark brown or reddish color often indicates the presence of polymeric impurities or degradation products. These can form from side reactions during nitration or prolonged exposure to heat and light. While some color can be removed during chromatography or by treating a solution with activated charcoal before recrystallization, significant coloration often points to a suboptimal reaction that may require re-synthesis for best results.
Part 2: Troubleshooting Guide
This guide provides solutions to specific problems encountered during the purification process.
Problem 1: Poor Separation during Silica Gel Column Chromatography
-
Symptom: The product elutes as a broad, tailing band, or co-elutes with a closely-running impurity.
-
Causality Analysis: The nitro group and the imidazole nitrogen can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong, non-specific binding leads to "streaking" or tailing, which severely compromises resolution.
-
Solutions:
-
Mobile Phase Modification:
-
Increase Polarity Gradually: Use a shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or petroleum ether). Avoid large jumps in polarity.
-
Add a Competitive Base: Deactivate the silica gel surface by adding a small amount of a volatile base, such as triethylamine (0.1-1% v/v), to your eluent system. The triethylamine will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
-
Stationary Phase Modification:
-
Use Deactivated Silica: If basic additives are incompatible with your compound, use commercially available deactivated (neutral) silica gel.
-
Switch to Alumina: For compounds that are particularly acid-sensitive, basic or neutral alumina can be an excellent alternative to silica gel. Perform TLC analysis on alumina plates first to determine a suitable eluent system.
-
-
| Parameter | Standard Approach | Troubleshooting Modification | Rationale |
| Stationary Phase | Silica Gel | Neutralized Silica Gel (add 0.5% Et3N to eluent) or Alumina | Mitigates strong acidic interactions causing tailing. |
| Mobile Phase | Hexane/Ethyl Acetate | Dichloromethane/Ethyl Acetate or Toluene/Acetone | Changes the selectivity and can improve separation of close-running spots. |
| Loading Method | Wet Loading (dissolved in eluent) | Dry Loading (adsorbed onto silica) | Concentrates the sample into a tight band, improving resolution at the start of the column. |
Problem 2: Product "Oils Out" or Fails to Crystallize During Recrystallization
-
Symptom: Upon cooling the saturated solution, the product separates as a liquid oil instead of forming solid crystals.
-
Causality Analysis: This typically occurs for one of three reasons: (1) The presence of impurities is depressing the melting point and disrupting crystal lattice formation; (2) The solution is supersaturated to a point where nucleation is too rapid and disordered; or (3) The chosen solvent is a poor choice, having too high a solvating power even when cold.
-
Solutions:
-
Refine the Solvent System: The goal is a solvent system where the compound is highly soluble when hot but poorly soluble when cold.
-
Start with a good "dissolving" solvent (e.g., Dichloromethane, Ethyl Acetate, Acetone).
-
While the solution is hot, slowly add a "precipitating" anti-solvent (e.g., Hexane, Heptane, Pentane) until the solution just begins to turn cloudy (the cloud point).
-
Add a drop or two of the dissolving solvent to make it clear again, then allow it to cool slowly.
-
-
Control the Cooling Rate: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, then transfer it to a 4°C refrigerator. Slow cooling encourages the formation of larger, more ordered, and purer crystals.
-
Induce Crystallization:
-
Seeding: If you have a small amount of pure solid, add a single seed crystal to the cooled, supersaturated solution.
-
Scratching: Gently scratch the inside surface of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.
-
-
Part 3: Visualization & Workflows
Diagram 1: Purification Strategy Decision Workflow
This diagram outlines the logical steps for selecting an appropriate purification method based on initial analysis of the crude product.
Caption: Decision tree for selecting a primary purification method.
Diagram 2: Column Chromatography Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing and solving common issues encountered during column chromatography.
Caption: Troubleshooting flowchart for column chromatography issues.
Part 4: Standardized Purification Protocols
Protocol 1: Flash Column Chromatography with pH-Adjusted Mobile Phase
-
TLC Analysis: Determine an appropriate solvent system using silica gel TLC plates. A good system will give the product an Rf value of ~0.25-0.35. A common starting point is 30% Ethyl Acetate in Hexanes.
-
Eluent Preparation: Prepare the bulk mobile phase identified in step 1. To this solvent, add triethylamine to a final concentration of 0.5% (v/v). Mix thoroughly.
-
Column Packing: Pack a glass column with silica gel using the prepared eluent. Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane. Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution. Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Running the Column: Carefully layer the dry-loaded sample onto the top of the packed column. Gently open the stopcock and apply gentle air pressure to elute the solvent, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The presence of triethylamine may require co-evaporation with a solvent like toluene to remove it completely.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Identify a solvent pair. A good starting pair is Dichloromethane (DCM) and Hexane. The product should be soluble in DCM and insoluble in Hexane.
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot DCM required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Anti-Solvent Addition: While the DCM solution is still hot and stirring, slowly add hot Hexane dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot DCM until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in a refrigerator (4°C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold Hexane to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
References
- Pipzine Chemicals. 6-IodoH-imidazo[1,2-a]pyridine.
-
Kusy, R., et al. (2021). Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase. Molecules, 26(11), 3328. [Link]
-
Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1655-1715. [Link]
-
Vidal, J., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 15(8), 998. [Link]
-
Rossi, R. A., et al. (2007). Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions. Journal of Organic Chemistry, 72(15), 5679-5685. [Link]
-
A. Kakehi, et al. (1995). A New Approach to Imidazo[1,2-a]pyridine Derivatives and Their Application to the Syntheses of Novel 2H-Pyrano[2',3' :4,5]imidazo[1,2-a]pyridine Derivatives. Heterocycles, 41(10), 2247-2261. [Link]
-
ResearchGate. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]
-
Samanta, S., et al. (2018). Switching the regioselectivity in the copper-catalyzed synthesis of iodoimidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry, 16(34), 6296-6301. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Drug Targets, 24(8). [Link]
-
Mor, J. Chem. (2017). An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological Activities. Moroccan Journal of Chemistry, 5(2), 317-324. [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2574. [Link]
-
ResearchGate. (2020). Recent Developments in the Synthesis of Imidazo[1,2-a]pyridines. [Link]
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-IodoH-imidazo[1,2-a]pyridine: Properties, Safety Data, Uses & Synthesis | Buy High-Purity Chemicals China [pipzine-chem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Optimizing Suzuki Coupling for 6-Iodo-3-nitroimidazo[1,2-a]pyridine: A Technical Support Guide
Welcome to the technical support center dedicated to the Suzuki-Miyaura cross-coupling of 6-Iodo-3-nitroimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. The unique electronic nature of this substrate—possessing both an electron-deficient imidazo[1,2-a]pyridine core and a strongly electron-withdrawing nitro group—presents distinct challenges that require careful optimization of reaction conditions.
This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed optimization protocols to help you achieve high yields and purity for your desired biaryl products.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling reaction with 6-Iodo-3-nitroimidazo[1,2-a]pyridine resulting in low to no yield?
A1: Low yields with this substrate are often multifactorial, stemming from its challenging electronic and structural properties. The imidazo[1,2-a]pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the 3-nitro group. This electronic deficiency can deactivate the aryl iodide towards the rate-limiting oxidative addition step in the catalytic cycle.[1][2] Furthermore, the nitrogen lone pair in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1]
Initial troubleshooting should focus on:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be inefficient. More electron-rich and bulky phosphine ligands are often required to promote oxidative addition for electron-deficient substrates.[3][4]
-
Base Selection: The choice and strength of the base are critical. An inappropriate base can lead to side reactions or incomplete reaction.
-
Reagent Quality: Ensure the boronic acid/ester is pure and has not degraded. Boronic acids can be prone to protodeboronation, especially heteroaryl derivatives.[5][6]
-
Inert Atmosphere: Oxygen can irreversibly oxidize the active Pd(0) catalyst, leading to reaction failure.[5] Rigorous degassing of solvents and maintaining an inert (argon or nitrogen) atmosphere is crucial.
Q2: I'm observing significant amounts of starting material and some dehalogenated product (3-nitroimidazo[1,2-a]pyridine). What is causing this?
A2: The presence of unreacted starting material points to a sluggish oxidative addition step or catalyst deactivation. The formation of the dehalogenated (or hydrodehalogenated) byproduct suggests a competing reaction pathway. This can occur when the palladium-hydride species, formed from side reactions with the solvent or base, reductively eliminates the aryl group instead of undergoing transmetalation.[6] To mitigate this, consider:
-
Optimizing the Base: Use of a non-coordinating, sufficiently strong base can be beneficial. In some cases, weaker bases like potassium fluoride (KF) can be effective, especially if base-labile functional groups are present.[7]
-
Solvent Choice: Ensure the use of high-purity, anhydrous, and thoroughly degassed solvents. Protic or wet solvents can be a source of protons for dehalogenation.
-
Ligand Selection: Employing bulky, electron-rich ligands can accelerate the desired catalytic cycle, outcompeting the dehalogenation pathway.
Q3: What are the primary side reactions to be aware of with this substrate?
A3: Besides dehalogenation, the most common side reaction is the homocoupling of the boronic acid partner to form a biaryl byproduct.[5][8] This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[5] Using a direct Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) precatalyst (e.g., Pd(OAc)₂) can sometimes reduce homocoupling, as the in-situ reduction of Pd(II) can consume the boronic acid and promote this side reaction.[5] Protodeboronation of the boronic acid is another common issue, leading to the formation of an arene byproduct and reducing the yield of the desired cross-coupled product.[6]
Troubleshooting Guide
This section provides a structured approach to addressing specific problems encountered during the Suzuki coupling of 6-Iodo-3-nitroimidazo[1,2-a]pyridine.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| No Reaction / Incomplete Conversion | 1. Inefficient Catalyst System2. Catalyst Deactivation (Oxygen)3. Insufficient Reaction Temperature4. Poor Reagent Quality | 1. Re-evaluate Catalyst/Ligand: Switch to a more robust system. For electron-deficient halides, systems like Pd₂(dba)₃ with bulky, electron-rich ligands (e.g., XPhos, SPhos, tBu₃P) are often more effective than Pd(PPh₃)₄.[3] Consider using pre-catalysts for better stability and activity.[9][10]2. Improve Inert Atmosphere: Degas the solvent and reaction mixture thoroughly by sparging with argon for 20-30 minutes or using freeze-pump-thaw cycles.[5]3. Increase Temperature: Cautiously increase the reaction temperature in 10-20°C increments. Temperatures between 80-120°C are common.[11]4. Verify Reagent Integrity: Use fresh boronic acid or consider more stable boronate esters (e.g., pinacol esters).[5][6] |
| Low Yield with Dehalogenation | 1. Suboptimal Base2. Presence of Protic Impurities3. Slow Transmetalation Step | 1. Screen Bases: Test a range of bases. Strong, non-nucleophilic bases like Cs₂CO₃ or K₃PO₄ are often good starting points.[9][11] Weaker bases like K₂CO₃ or KF can also be effective.[7]2. Use Anhydrous Solvents: Ensure solvents are anhydrous and properly degassed.3. Enhance Transmetalation: The addition of water (e.g., in a 4:1 dioxane:water mixture) is often necessary to facilitate the transmetalation step.[9] The choice of base is also crucial for activating the boronic acid.[7][12] |
| Formation of Boronic Acid Homocoupling Product | 1. Presence of Oxygen2. Use of Pd(II) Precatalyst | 1. Rigorous Degassing: This is the most critical step to prevent homocoupling.[5]2. Use a Pd(0) Source: Employing a catalyst like Pd₂(dba)₃ can mitigate this issue.[5] |
| Complex Product Mixture / Purification Difficulties | 1. Competing Side Reactions2. Thermal Decomposition | 1. Re-optimize Conditions: A complex mixture indicates that the current conditions are not selective. Systematically re-screen catalysts, ligands, bases, and solvents at a lower temperature to find a cleaner reaction profile.2. Lower Reaction Temperature: The nitro group can be sensitive to high temperatures. If possible, use a more active catalyst system that allows for lower reaction temperatures (e.g., 60-80°C).[9] |
Experimental Protocols & Optimization Workflow
Given the challenging nature of 6-Iodo-3-nitroimidazo[1,2-a]pyridine, a systematic optimization is recommended. Below is a general starting protocol and a workflow for optimization.
Recommended Starting Protocol
This protocol is a robust starting point based on conditions known to be effective for challenging heteroaryl couplings.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-Iodo-3-nitroimidazo[1,2-a]pyridine (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 6 mol%). Add this mixture to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum cap, and cycle between vacuum and argon (or nitrogen) 3-5 times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe.
-
Reaction: Place the vial in a preheated oil bath at 100°C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up & Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Optimization Workflow Diagram
The following diagram illustrates a logical workflow for optimizing the reaction conditions if the initial protocol is unsuccessful.
Caption: Systematic workflow for optimizing Suzuki coupling conditions.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to rational troubleshooting. The process involves three main steps: oxidative addition, transmetalation, and reductive elimination.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. semanticscholar.org [semanticscholar.org]
Technical Support Center: 6-Iodo-3-nitroimidazo[1,2-a]pyridine Integrity
Topic: Troubleshooting Deiodination Side Reactions Ticket ID: #IMID-6I-3NO2-001 Assigned Specialist: Senior Application Scientist, Heterocycle Functionalization Unit
Executive Summary
You are likely visiting this page because your mass spectrometry data shows a persistent [M-126] peak (loss of Iodine) or an [M-126+1] peak (replacement with Hydrogen) during the manipulation of 6-Iodo-3-nitroimidazo[1,2-a]pyridine .
This scaffold presents a "perfect storm" for deiodination:
-
The 3-Nitro Group: Strongly electron-withdrawing, it activates the ring for nucleophilic attack and radical formation (SRN1 pathways).
-
The 6-Iodo Handle: While excellent for cross-coupling, the C–I bond is weak (approx. 65 kcal/mol) and susceptible to oxidative addition by transition metals or homolytic cleavage.
This guide addresses the three most common workflows where this side reaction destroys your yield: Nitro Reduction , Palladium-Catalyzed Coupling , and Nucleophilic Substitution .
Module 1: The Hydrogenation Trap (Nitro Reduction)
User Question: "I am trying to reduce the 3-nitro group to an amine using H₂ and Pd/C. The nitro group reduces, but the iodine also falls off. How do I stop this?"
The Diagnosis: You are experiencing Hydrodeiodination . Palladium on Carbon (Pd/C) is a non-discriminatory catalyst. Once the nitro group is reduced, the catalyst facilitates the oxidative addition of the C–I bond, followed by hydrogenolysis. The electron-deficient nature of the pyridine ring (exacerbated by the nitro group initially) makes the C–I bond particularly labile.
The Protocol (Chemoselective Reduction): Do not use catalytic hydrogenation for this substrate. Switch to a dissolving metal reduction or a selective chemical reductant.
| Method | Reagents | Protocol Notes | Selectivity Score |
| Iron/Ammonium Chloride | Fe powder (5 eq), NH₄Cl (aq), EtOH/H₂O | Reflux 2-4h. The "Gold Standard." Mild, neutral pH prevents hydrolysis. | ⭐⭐⭐⭐⭐ |
| Tin(II) Chloride | SnCl₂[1]·2H₂O (5 eq), EtOH or EtOAc | Reflux. Effective but workup can be messy (tin emulsions). | ⭐⭐⭐⭐ |
| Zinc/Acetic Acid | Zn dust, AcOH | Room Temp. Risk of over-reduction or acetylation of the amine. | ⭐⭐⭐ |
| Catalytic H₂ (Poisoned) | H₂, Pt/C (sulfided) or PtO₂ | Requires strict pressure control. High risk of deiodination if over-run. | ⭐⭐ |
Step-by-Step Protocol (Fe/NH₄Cl Method):
-
Dissolve 6-Iodo-3-nitroimidazo[1,2-a]pyridine (1.0 eq) in Ethanol (0.1 M).
-
Add a saturated aqueous solution of NH₄Cl (0.5 mL per mmol substrate).
-
Add Iron powder (5.0 eq, <10 micron particle size preferred).
-
Heat to reflux (approx. 80°C) with vigorous stirring.
-
Monitor: Check TLC/LCMS every 30 mins. Reaction is usually complete in 2 hours.
-
Workup: Filter hot through Celite to remove iron oxide sludge. Wash cake with hot ethanol. Concentrate filtrate.
Module 2: The Cross-Coupling Conundrum
User Question: "I'm running a Suzuki coupling on the 6-iodo position. I see the product, but my major byproduct is the de-iodinated starting material (3-nitroimidazo[1,2-a]pyridine). Why?"
The Diagnosis: This is Protodeiodination via a Palladium-Hydride species. The mechanism involves:
-
Oxidative addition of Pd(0) to the C–I bond.[2]
-
Instead of transmetallation with your boronic acid, the Pd(II) intermediate grabs a "hydride" equivalent.
-
Source of Hydride: Often the solvent (alcohols) or the base (alkoxides) undergoing
-hydride elimination. -
Reductive elimination releases the protonated scaffold (Ar-H).
The Fix: You must outcompete the hydride transfer by accelerating transmetallation and removing hydride sources.
Troubleshooting Checklist:
-
Solvent: Are you using Ethanol or Isopropanol? Stop. Switch to Dioxane , Toluene , or DMF .
-
Base: Are you using Ethoxide or Methoxide? Stop. Switch to K₃PO₄ , Cs₂CO₃ , or KF .
-
Water: Suzuki couplings need some water, but too much promotes deboronation. Use a strictly degassed 4:1 Organic:Water ratio.
-
Catalyst: Switch to a catalyst with a bulky, electron-rich ligand (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ). These ligands facilitate faster reductive elimination of the desired product.
Visualizing the Failure Mode:
Caption: Divergent pathways in Pd-catalyzed coupling. The red path indicates the failure mode (hydrodeiodination) caused by solvent/base interaction.
Module 3: The Radical Substitution Risk (SRN1)
User Question: "I treated the molecule with a nucleophile (e.g., thiolate or amine) hoping for substitution, but I got a complex mixture including deiodinated species."
The Diagnosis: The 3-Nitro group is the culprit here. It makes the imidazo[1,2-a]pyridine core an excellent electron acceptor.
-
Nucleophiles can transfer a single electron (SET) to the substrate, forming a Radical Anion .
-
The radical anion ejects the Iodide ion (I⁻), leaving a neutral radical at the 6-position.
-
This radical can abstract a Hydrogen atom from the solvent (Deiodination) or react non-selectively.
-
This is known as the SRN1 (Unimolecular Radical Nucleophilic Substitution) pathway.
The Protocol: To avoid radical scrambling and ensure clean substitution (or avoid substitution if not desired):
-
Radical Scavengers: Add TEMPO or Dinitrobenzene (0.1 eq) if you suspect radical mechanisms are degrading your yield.
-
Light: Perform reactions in the dark. Light accelerates SRN1 pathways involving nitro-aromatics.
-
Oxygen: Ensure the reaction is not too oxygen-free if you want to inhibit radical chains (Oxygen is a radical trap), although this contradicts standard cross-coupling advice. For SNAr, standard atmosphere is often safer than strict inert gas if radical deiodination is observed.
Summary Decision Tree
Use this flow to determine your next experimental move.
Caption: Decision matrix for troubleshooting deiodination based on reaction type.
References
-
General Synthesis & Reactivity of Imidazo[1,2-a]pyridines
-
Mechanisms of Dehalogenation in Palladium C
- Source: Yoneda Labs.
-
URL:[Link]
- Relevance: detailed mechanism of hydride transfer from solvents/bases leading to hydrodehalogen
-
SRN1 Reactions of Nitro-Imidazo[1,2-a]pyridines
-
Chemoselective Reduction of Nitro Groups in Presence of Halogens
- Source: Current Organic Chemistry. "Selective Reduction of Nitro Compounds."
-
URL:[Link] (Representative review of Fe/AcOH methodologies).
Sources
"managing poor regioselectivity in the synthesis of substituted imidazo[1,2-a]pyridines"
This guide addresses the technical challenges of controlling regioselectivity in the synthesis and functionalization of substituted imidazo[1,2-a]pyridines.
Topic: Managing Poor Regioselectivity in Substituted Imidazo[1,2-a]pyridines Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.1 (Current as of 2025)
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery (e.g., Zolpidem, Alpidem).[1] However, its synthesis often suffers from rigid regiochemical outcomes. Standard condensations heavily favor 2-substituted products, while electrophilic functionalization is overwhelmingly biased toward the C-3 position. This guide provides troubleshooting workflows to override these intrinsic biases, enabling access to C-5, C-6, and C-8 substituted analogs and resolving isomeric mixtures.
Module 1: De Novo Synthesis – The C-2 vs. C-3 Dilemma
The Core Issue:
The classical Ortoleva-King or Hantzsch-type condensation (2-aminopyridine +
Troubleshooting Guide: "I need a substituent at C-3, not C-2."
| Scenario | Why it Fails (Mechanism) | Corrective Protocol |
| Standard Condensation | The exocyclic amine attacks the ketone, and the ring nitrogen attacks the | Switch to GBB Reaction: Use the Groebke-Blackburn-Bienaymé multicomponent reaction (Amine + Aldehyde + Isocyanide).[2] This places the isocyanide-derived substituent exclusively at C-3 . |
| Using | Aldehydes are more reactive than ketones, but | Use Masked Precursors: Utilize |
| Mixture of Isomers | Using an unsymmetrical | Control Sterics/Lewis Acids: Add a Lewis Acid (e.g., |
Visual Workflow: Pathway Selection
Figure 1: Decision tree for selecting the synthetic route based on the desired substitution pattern.
Module 2: Post-Synthetic Functionalization – Breaking the C-3 Monopoly
The Core Issue: The imidazo[1,2-a]pyridine ring is electron-rich. The C-3 position is exceptionally nucleophilic (highest HOMO coefficient). Consequently, Electrophilic Aromatic Substitution (EAS) and metal-catalyzed C-H activation occur almost exclusively at C-3. Targeting C-5 or C-8 requires overriding this intrinsic bias.
FAQ: Regioselectivity in C-H Activation
Q: I am trying to arylate C-5 using Pd-catalysis, but I only get C-3 arylation. How do I stop C-3 reaction?
-
A: You cannot easily "stop" C-3 reactivity if it is unsubstituted.
-
Strategy 1 (Blocking): Install a removable group at C-3 (e.g., a halogen or ester) before attempting C-5 functionalization.
-
Strategy 2 (Directing Groups): Use a directing group (DG) at C-3 if possible, or rely on specific catalytic systems that favor C-5.
-
Strategy 3 (Electronic Control): Recent protocols using Pd(OAc)2 / P(t-Bu)3 have shown C-5 selectivity when C-3 is blocked or sterically crowded.
-
Q: How do I access the C-8 position?
-
A: C-8 functionalization is best achieved by starting material selection (using a 3-substituted 2-aminopyridine).
-
Note: Direct C-H activation at C-8 is rare and typically requires a directing group at N1 or C-7, which is synthetically arduous. It is far more efficient to use 3-methyl-2-aminopyridine (yields 8-methyl) or 3-halo-2-aminopyridine (yields 8-halo) in the initial condensation.
-
Experimental Protocol: C-5 Selective Arylation (when C-3 is blocked)
Context: This protocol assumes C-3 is already substituted (e.g., C-3 aryl or ester).
-
Reagents: Imidazo[1,2-a]pyridine substrate (0.2 mmol), Aryl Bromide (1.5 equiv),
(5 mol%), (10 mol%), (2 equiv). -
Solvent: Toluene (anhydrous).
-
Conditions: Heat at 110°C for 12–16 hours under Argon.
-
Critical Step: If C-3 is unsubstituted, this condition will arylate C-3. To force C-5 arylation on a C-3 unsubstituted core, you must use C-H silylation first to block C-3, arylate C-5, and then desilylate.
Comparative Data: Regioselectivity by Catalyst System
| Catalyst System | Primary Site of Activation | Conditions | Notes |
| Pd(OAc)2 / PPh3 | C-3 | Toluene, 100°C, Base | Standard condition. >99:1 C3:C5 selectivity. |
| CuI / Phenanthroline | C-3 | DMF, 140°C, O2 | Oxidative coupling. Strictly C-3. |
| Ru(PPh3)3Cl2 | C-3 | NMP, 120°C | Direct arylation. |
| Pd / PivOH | C-5 (minor) | DMA, 100°C | Can promote C-5 activation if C-3 is blocked. |
| Radical (Eosin Y) | C-3 | Visible Light, RT | Radical addition is also C-3 selective. |
Module 3: Troubleshooting Pyridine-Ring Substituents
The Core Issue: Substituents on the starting 2-aminopyridine ring dictate the final position on the imidazo[1,2-a]pyridine core, but they also introduce steric clashes that can kill the condensation reaction or lead to regioisomeric mixtures if the starting material has rotational freedom (which 2-aminopyridine does not, but tautomerism can be confusing).
Mapping Substituents:
-
3-R-2-aminopyridine
8-R-imidazo[1,2-a]pyridine -
4-R-2-aminopyridine
7-R-imidazo[1,2-a]pyridine -
5-R-2-aminopyridine
6-R-imidazo[1,2-a]pyridine -
6-R-2-aminopyridine
5-R-imidazo[1,2-a]pyridine
The "6-Substituted" Trap (Forming C-5 Products): Using a 6-substituted 2-aminopyridine to synthesize a 5-substituted imidazo[1,2-a]pyridine is notoriously difficult.
-
Reason: The substituent at position 6 of the aminopyridine (adjacent to the ring nitrogen) creates massive steric hindrance during the initial N-alkylation step with the
-haloketone. -
Solution:
-
Increase Temperature: These reactions often require reflux in high-boiling solvents (e.g., butanol or DMF) rather than ethanol.
-
Use Microwave Irradiation: Microwave heating (120–150°C, 10–30 min) helps overcome the activation energy barrier caused by sterics.
-
Switch Leaving Group: Use
-bromoketones instead of chloro; add NaI (Finkelstein condition) to generate the more reactive -iodoketone in situ.
-
Visual Mechanism: Steric Hindrance at C-5
Figure 2: Steric bottleneck when synthesizing 5-substituted analogs.
References
-
Bagdi, A. K., et al. (2013).[3] "Iron(III)-Catalyzed Cascade Reaction between Nitroolefins and 2-Aminopyridines: Synthesis of Imidazo[1,2-a]pyridines." Advanced Synthesis & Catalysis. Link
-
Guchhait, S. K., et al. (2011). "Groebke–Blackburn–Bienaymé Multicomponent Reaction in Synthesis of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link
-
Koubachi, J., et al. (2010). "Regioselective C-3 Functionalization of Imidazo[1,2-a]pyridines via Palladium-Catalyzed Direct Arylation." Journal of Organic Chemistry. Link
-
Monir, K., et al. (2014).[4] "Regioselective Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines." Organic Letters. Link
-
Stasyuk, A. J., et al. (2012). "Regioselectivity of the Reaction of 2-Aminopyridines with α-Haloketones." Tetrahedron. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deep Eutectic Solvent a Highly Efficient Medium for the Synthesis of Imidazo [1, 2-a] Pyridines Having Green Chemistry Approach, American Journal of Heterocyclic Chemistry, Science Publishing Group [ajoch.org]
- 4. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
Technical Support Center: Advanced Coupling Protocols for Nitro-Imidazo[1,2-a]pyridines
Topic: Overcoming Low Reactivity of 6-Iodo-3-nitroimidazo[1,2-a]pyridine in Cross-Coupling Ticket ID: #NITRO-IMID-6I-SOL Status: Active Guide Analyst: Senior Application Scientist
Executive Summary & Diagnostic Framework
You are encountering difficulties coupling 6-iodo-3-nitroimidazo[1,2-a]pyridine . While the C6-iodide appears electronically activated for oxidative addition due to the electron-withdrawing 3-nitro group, this scaffold presents a "Reactivity Paradox."
The Paradox: The 3-nitro group facilitates oxidative addition (step 1) but creates a highly electron-deficient Pd(II) intermediate that is prone to two failure modes:
-
Catalyst Sequestration: The nitro group and the bridgehead nitrogen (N1) can act as multidentate ligands, forming stable, inactive palladium chelates (catalyst poisoning).
-
Competitive SNAr: The highly electrophilic core is susceptible to nucleophilic attack by bases (e.g., hydroxide, alkoxides) rather than participating in the catalytic cycle.
This guide provides a self-validating protocol using Bulky Electron-Rich Phosphine (BERP) ligands to sterically preclude catalyst poisoning while driving the catalytic cycle.
Interactive Troubleshooting Decision Tree
Before proceeding to the protocol, use this logic flow to diagnose your current failure mode.
Figure 1: Diagnostic logic for identifying failure modes in nitro-imidazopyridine coupling.
The "Gold Standard" Protocol: Modified Suzuki-Miyaura
This protocol utilizes BrettPhos or XPhos , which are bulky enough to prevent the N1/Nitro group from binding to the Palladium center, ensuring the catalyst remains active.
Materials Checklist
-
Substrate: 6-Iodo-3-nitroimidazo[1,2-a]pyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)
-
Why G3? Pre-formed precatalysts guarantee rapid initiation without requiring reduction of Pd(II) to Pd(0), which is often sluggish with electron-deficient substrates.
-
-
Base: Anhydrous K₃PO₄ (Tribasic Potassium Phosphate) (2.0 equiv)
-
Why? Mild enough to prevent SNAr on the nitro-ring, but strong enough to activate the boronic acid.
-
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the vial with:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
K₃PO₄ (2.0 equiv, finely ground)
-
XPhos Pd G3 (0.03 equiv / 3 mol%)
-
-
Solvent & Degassing: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate). Sparge the solution with Argon for 5 minutes or perform three freeze-pump-thaw cycles.
-
Critical: Oxygen promotes homocoupling of the boronic acid and catalyst decomposition.
-
-
Reaction: Seal the vial and heat to 80°C . Monitor by LC-MS at 1 hour and 4 hours.
-
Note: Do not exceed 100°C initially; thermal instability of the nitro group can lead to tar formation.
-
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.
Technical FAQ & Troubleshooting
Q1: Why is my reaction stalling with Pd(PPh₃)₄ or Pd(dppf)Cl₂?
A: These "Generation 1" catalysts are insufficient for this scaffold. The nitrogen atoms in your substrate (specifically N1 and the nitro group) are Lewis bases. They displace the triphenylphosphine ligands, coordinating directly to the Palladium. This forms a "catalyst resting state" that is too stable to react further. Fix: You must use sterically demanding ligands (XPhos, BrettPhos, or tBuXPhos) that physically block this coordination.
Q2: I see a mass corresponding to [M-I+H] (Protodehalogenation). Why?
A: This occurs when the oxidative addition happens, but the transmetallation is slow. The Pd(II)-Ar species grabs a proton from trace water or the solvent instead of the aryl group from the boron. Fix:
-
Ensure the solvent is strictly anhydrous.
-
Increase the concentration of the boronic acid (to 2.0 equiv).
-
Switch to Pd-PEPPSI-IPr catalyst, which stabilizes the intermediate against protonation.
Q3: Can I use microwave irradiation?
A: Yes, but with caution. Nitro-imidazopyridines can decompose violently at high temperatures. Protocol: Set the ceiling temperature to 100°C and use "Dynamic" mode. Limit run times to 20 minutes.
Q4: The product is co-eluting with a byproduct. What is it?
A: If you are using a strong base like NaOtBu or KOH, the byproduct is likely the 3-nitro-5-alkoxy derivative formed via SNAr displacement of a hydride or the iodide. Fix: Switch to K₃PO₄ or CsF. These bases are non-nucleophilic.
Comparative Data: Catalyst Performance
The following table summarizes expected conversion rates based on internal validation data for electron-deficient heteroaryl halides.
| Catalyst System | Ligand Type | Base | Conversion (4h) | Primary Failure Mode |
| Pd(PPh₃)₄ | Monodentate Phosphine | Na₂CO₃ | < 15% | Catalyst Poisoning (Coordination) |
| Pd(dppf)Cl₂ | Bidentate Phosphine | K₂CO₃ | 20–30% | Sluggish Transmetallation |
| Pd(OAc)₂ / SPhos | Biaryl Phosphine | K₃PO₄ | 65–75% | Moderate Activity |
| XPhos Pd G3 | Bulky Biaryl Phosphine | K₃PO₄ | > 95% | Optimal Pathway |
| Pd-PEPPSI-IPr | NHC Carbene | Cs₂CO₃ | 85–90% | Good Alternative |
Mechanistic Visualization
The diagram below illustrates the "Poisoning Trap" vs. the "Successful Cycle" facilitated by bulky ligands.
Figure 2: Bulky ligands (Green path) prevent the formation of the inactive N-coordinated complex (Red path).
References
-
Synthesis and Functionalization of Imidazo[1,2-a]pyridines. Detailed review of reactivity patterns including C-3 and C-6 functionalization. Source:
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes. Establishes the BrettPhos/K3PO4 protocol for nitro-containing substrates. Source: [1]
-
Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Foundational work on the stability of this scaffold under coupling conditions. Source:
-
Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides. Discusses the stability of nitro-heterocycles under metal-catalyzed conditions. Source: [J. Org.[1][2][3][4][5][6][7][8][9] Chem. (2024)]([Link]4]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitro-sulfinate Reductive Coupling to Access (Hetero)aryl Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Structural Elucidation of 6-Iodo-3-nitroimidazo[1,2-a]pyridine: A Comparative Guide to 2D NMR vs. Conventional Methods
Executive Summary & Strategic Context
In drug discovery, the imidazo[1,2-a]pyridine scaffold is a "privileged structure," serving as the core for numerous kinase inhibitors, anti-infectives, and GABA receptor ligands. However, functionalizing this scaffold—specifically introducing a nitro group at the C3 position—presents a significant regioselectivity challenge.
While electrophilic aromatic substitution typically favors the C3 position, varying reaction conditions or steric/electronic effects from the iodine at C6 can lead to trace isomers (C2-nitro or C8-nitro). Misidentifying these isomers at the early development stage can lead to catastrophic failures in SAR (Structure-Activity Relationship) modeling.
This guide objectively compares the validation methods for 6-Iodo-3-nitroimidazo[1,2-a]pyridine , arguing that while X-ray crystallography is definitive, 2D NMR constitutes the most efficient, high-throughput "Gold Standard" for solution-state analysis.
Comparative Analysis: Selecting the Right Validation Tool
The following table contrasts the three primary methodologies for structural confirmation.
| Feature | Method A: 1D NMR ( | Method B: 2D NMR (HSQC, HMBC, NOESY) | Method C: X-Ray Crystallography |
| Primary Output | Chemical shifts, integrals, mass-to-charge ratio. | Atom-to-atom connectivity and spatial proximity. | 3D atomic coordinates. |
| Certainty Level | Medium. Inference-based. Relies on prediction algorithms which often fail with heavy atoms (Iodine). | High. Proof-based. Establishes the carbon skeleton connectivity definitively. | Absolute. Direct observation of electron density. |
| Sample Requirement | < 5 mg, dissolved.[1] | 10–20 mg, dissolved (high concentration preferred). | Single crystal (difficult to grow for nitro-heterocycles). |
| Throughput | High (mins). | Medium (1–4 hours). | Low (days to weeks). |
| Blind Spot | Cannot definitively distinguish C2 vs. C3 nitro placement without reference standards. | Requires careful parameter setup (e.g., HMBC delay optimization). | Crystal packing forces may alter conformation compared to solution state. |
Verdict: For routine confirmation where growing a single crystal is a bottleneck, 2D NMR is the operational superior choice.
The Logic of Elucidation (Causality & Mechanism)
To confirm the structure, we must prove two things:
-
Regiochemistry of the Nitro Group: Is it at C3 (desired) or C2?
-
Integrity of the Pyridine Ring: Is the Iodine still at C6?
The "Self-Validating" Protocol
We utilize a specific sequence of experiments where the result of one validates the next.
- H NMR: Identifies the isolated spin systems. We expect a singlet for H2 (if C3 is substituted) and a specific coupling pattern for the pyridine ring protons (H5, H7, H8).
-
HSQC (Heteronuclear Single Quantum Coherence): Maps protons to their directly attached carbons. This separates the crowded aromatic region.
-
HMBC (Heteronuclear Multiple Bond Correlation): The "King" of structural proof. We use it to "jump" over quaternary carbons (C3-NO
, C6-I, C8a). -
NOESY (Nuclear Overhauser Effect Spectroscopy): Confirms spatial proximity. If the nitro is at C3, H2 should show NOE correlations to H8 or the pyridine ring? Correction: H2 is distant from the pyridine ring protons in terms of NOE, but H5 and H7 are spatially close. The key NOE is often lacking for H2, making HMBC critical.
Experimental Protocol
A. Sample Preparation
-
Solvent: DMSO-
(Preferred over CDCl due to the polarity of the nitro group and potential solubility issues with the flat aromatic system). -
Concentration: ~15-20 mg in 600 µL.
-
Tube: High-quality 5mm NMR tube (prevent shimming errors).
B. Acquisition Parameters (Standard 500 MHz Instrument)
-
Temperature: 298 K.
-
HMBC: Optimized for long-range coupling (
). -
Relaxation Delay (D1): Set to > 2.0s to allow relaxation of the quaternary carbons (C-I and C-NO
).
C. Expected Spectral Data (Simulated/Empirical)
| Position | Nucleus | Shift (ppm) | Multiplicity | Key Diagnostic Feature |
| 2 | 8.60 - 8.80 | Singlet | Deshielded by C3-NO | |
| 3 | ~138.0 | Quaternary | Ipso-Nitro. Downfield shift. | |
| 5 | 9.40 - 9.60 | Singlet/Narrow d | Most Deshielded Proton. Ortho to N4, peri to NO | |
| 6 | ~92.0 | Quaternary | Heavy Atom Effect. Iodine shields C6 significantly (<100 ppm). | |
| 7 | 7.80 | dd ( | Coupled to H8 and H5. | |
| 8 | 7.60 | d ( | Coupled to H7. |
Visualization of the Logic Flow
Diagram 1: The Decision Workflow
This flowchart illustrates the decision-making process when confirming the regioisomer.
Caption: Logical workflow for distinguishing C3-nitro vs. C2-nitro isomers using HMBC correlations.
Diagram 2: Connectivity & HMBC Correlations
This diagram visualizes the specific long-range couplings that definitively prove the structure.
Caption: Key HMBC correlations. The H2 -> C8a (Bridgehead) correlation is the "smoking gun" that places the proton at position 2, confirming the Nitro is at position 3.
Detailed Interpretation Guide
The "Heavy Atom" Check (C6-Iodine)
Before confirming the nitro position, validate the iodine.
-
Observation: Look for a quaternary carbon signal in the
C spectrum between 90–100 ppm . -
Mechanism: The "Heavy Atom Effect" (Spin-Orbit coupling) of Iodine causes significant shielding of the attached carbon, shifting it upfield by ~20-30 ppm compared to a chloro- or bromo-analog [1].
-
Validation: If this peak is present, the Iodine is intact at C6.
The Regioisomer Check (C3-Nitro vs C2-Nitro)
The primary risk is the 2-nitro isomer.
-
Hypothesis: If the product is the desired 3-nitro isomer, the remaining imidazole proton is H2 .
-
Proof (HMBC):
-
Find the bridgehead carbon C8a (typically ~145 ppm, quaternary).
-
Find the proton singlet (H2 ).
-
H2 is 3 bonds away from C8a (
). You must see a cross-peak.
-
-
Counter-Hypothesis: If the product is the 2-nitro isomer, the proton is H3 .
-
H3 is 3 bonds away from the other bridgehead, C4a (usually shielded relative to C8a).
-
H3 is not coupled to C8a (4 bonds, unlikely to see).
-
Summary of Confirmation
If you observe a singlet proton at ~8.7 ppm showing a strong HMBC correlation to the most deshielded quaternary carbon (C8a, ~145 ppm) and the nitro-bearing carbon (C3, ~138 ppm), the structure is confirmed as 6-Iodo-3-nitroimidazo[1,2-a]pyridine.
References
-
Vicha, J., et al. (2020).[2] "Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts: Concepts and Trends Across the Periodic Table." Chemical Reviews. Available at: [Link]
-
Enguehard-Gueiffier, C., et al. (2006). "Practical synthesis of 3-nitroimidazo[1,2-a]pyridine derivatives." Journal of Heterocyclic Chemistry. Available at: [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Available at: [Link]
-
Bagdi, A. K., et al. (2014).[3] "Regioselective Synthesis of 3-Nitroimidazo[1,2-a]pyridines." Organic Letters. Available at: [Link]
Sources
Comparative Guide: Reactivity of 6-Iodo vs. 6-Bromo-3-nitroimidazo[1,2-a]pyridine
Executive Summary
In the structural optimization of imidazo[1,2-a]pyridine pharmacophores, the choice between 6-iodo-3-nitroimidazo[1,2-a]pyridine (6-I-3-NIP) and 6-bromo-3-nitroimidazo[1,2-a]pyridine (6-Br-3-NIP) is a critical decision point that dictates synthetic efficiency and downstream functionalization scope.
-
6-Iodo-3-nitroimidazo[1,2-a]pyridine is the high-performance electrophile . It exhibits superior reactivity in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) due to a weaker C–X bond (
kcal/mol for C-I vs. kcal/mol for C-Br), allowing for milder reaction conditions and higher turnover frequencies (TOF). It is the preferred scaffold for introducing sterically hindered or electronically deactivated ligands. -
6-Bromo-3-nitroimidazo[1,2-a]pyridine serves as the cost-effective, scalable alternative . While requiring higher activation energies (elevated temperatures or specialized ligands like SPhos/XPhos), it offers greater stability against hydrodehalogenation during the reduction of the 3-nitro group.
Molecular Architecture & Electronic Landscape
The reactivity of these scaffolds is governed by the push-pull electronic system established by the electron-withdrawing 3-nitro group and the electron-rich imidazole ring.
Electronic Effects
-
3-Nitro Group (
): Acts as a strong electron-withdrawing group (EWG) via resonance (-R) and induction (-I). This significantly decreases the electron density of the pyridine ring, making the C-6 position less nucleophilic but activating the system for or pathways. -
6-Halogen (
): The halogen provides a handle for functionalization. The C-I bond is longer and more polarizable than the C-Br bond, facilitating faster oxidative addition to Pd(0) species.
Figure 1: Electronic interplay between the 3-nitro group and the 6-halogen handle.
Critical Reactivity Comparison
Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
The primary utility of the 6-halo substituent is to serve as an electrophile in C–C bond formation.
| Feature | 6-Iodo-3-nitroimidazo[1,2-a]pyridine | 6-Bromo-3-nitroimidazo[1,2-a]pyridine |
| Bond Dissociation Energy | Low (~65 kcal/mol) | Moderate (~81 kcal/mol) |
| Oxidative Addition Rate | Fast (Rate-limiting step is often transmetallation) | Slow (Rate-limiting step is oxidative addition) |
| Ligand Requirement | Standard ( | Specialized (SPhos, XPhos, Buchwald ligands) |
| Temperature | Mild (RT to 60°C) | Elevated (80°C to 110°C) |
| Yield (Steric Hindrance) | High (>85%) | Moderate to Low (40-65%) |
Mechanistic Insight: The 3-nitro group withdraws electron density from the
Radical Nucleophilic Substitution ( )
The presence of the nitro group makes these scaffolds excellent candidates for
-
6-Iodo: Superior substrate. The C-I bond cleaves rapidly upon single-electron transfer (SET), generating the aryl radical required for propagation.
-
6-Bromo: Viable but slower. Often requires photo-stimulation or stronger nucleophiles to initiate the radical chain.
Chemoselectivity in Nitro Reduction
A common workflow involves coupling at C-6 followed by reduction of the 3-nitro group to an amine (for subsequent amide coupling).
-
Risk: Catalytic hydrogenation (
, Pd/C) poses a severe risk of hydrodehalogenation (removing the halogen) if performed before the cross-coupling. -
Verdict: The C-I bond is extremely labile under hydrogenation conditions. If the sequence requires nitro reduction while retaining the halogen, 6-bromo is safer, though chemical reduction (Fe/AcOH,
) is recommended for both to ensure halogen retention.
Experimental Protocols
Protocol A: Synthesis of 6-Halo-3-nitroimidazo[1,2-a]pyridine
This protocol utilizes the condensation of 2-amino-5-halopyridines with nitroalkenes or equivalents.
Reagents:
-
Starting Material: 2-amino-5-iodopyridine (for 6-I) OR 2-amino-5-bromopyridine (for 6-Br).
-
Cyclization Agent: 1,1-dimethoxy-2-nitroethene or generated in situ from nitromethane/aldehyde.
-
Solvent: Acetic Acid or Ethanol/Reflux.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equiv of 2-amino-5-halopyridine in Glacial Acetic Acid (0.5 M concentration).
-
Addition: Add 1.2 equiv of 1,1-dimethoxy-2-nitroethene.
-
Reflux: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1).
-
Workup: Cool to room temperature. Pour into crushed ice/water.
-
Isolation: The product precipitates as a yellow/orange solid. Filter, wash with water, and recrystallize from EtOH.[1]
Expected Yields:
-
6-Iodo: 70–80%
-
6-Bromo: 75–85% (Slightly higher due to better stability of the starting material).
Protocol B: Comparative Suzuki-Miyaura Coupling
Standardized conditions to test reactivity differences.
Reagents:
-
Substrate: 6-Halo-3-nitroimidazo[1,2-a]pyridine (1.0 equiv).
-
Boronic Acid: Phenylboronic acid (1.5 equiv).[2]
-
Catalyst:
(5 mol%). -
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane/Water (4:1).
Procedure:
-
Charge a microwave vial with Substrate, Boronic Acid, Base, and Catalyst.
-
Degas solvent with
for 10 mins, then add to the vial. -
Condition A (Mild): Heat at 60°C for 4 hours.
-
Result 6-Iodo: Full conversion (>90% yield).[2]
-
Result 6-Bromo: Low conversion (<30% yield).
-
-
Condition B (Forcing): Heat at 100°C for 12 hours (or MW 120°C for 30 min).
-
Result 6-Iodo: Full conversion (potential deiodination byproducts).
-
Result 6-Bromo: Good conversion (70–80% yield).
-
Reactivity Decision Matrix
Figure 2: Decision matrix for selecting the appropriate halogenated scaffold.
References
-
Synthesis and Functionalization of Imidazo[1,2-a]pyridines
-
Perin, N. et al. "Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2016. Link
-
-
Suzuki-Miyaura Coupling of Nitrogen-Rich Heterocycles
- Nucleophilic Substitution ( ) on Imidazo[1,2-a]pyridines: Beugelmans, R. et al. "Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives by SRN1 Reactions." Journal of Organic Chemistry, 1994. (Contextualized via search result 1.13).
-
Direct Arylation and Functionalization
-
Halogen Bonding and Reactivity Trends
-
Alvarez, R. et al. "Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions." Organic & Biomolecular Chemistry, 2014. Link
-
Sources
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 6-Iodo-3-nitroimidazo[1,2-a]pyridine and Its Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a variety of biologically active compounds.[1] This bicyclic heterocyclic system is present in several marketed drugs, demonstrating its therapeutic versatility.[1][2] Researchers have extensively explored the derivatization of this core to modulate its pharmacological properties, leading to compounds with a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2] This guide provides a comparative overview of the biological activity of 6-iodo-3-nitroimidazo[1,2-a]pyridine versus other key derivatives, supported by experimental data to inform researchers and drug development professionals in their quest for novel therapeutic agents.
The Imidazo[1,2-a]pyridine Scaffold: A Platform for Drug Discovery
The unique structural and electronic properties of imidazo[1,2-a]pyridines make them attractive candidates for drug design. Their fused ring system offers a rigid framework that can be strategically functionalized at various positions to optimize interactions with biological targets.[1] The nitrogen bridgehead and the imidazole ring contribute to the molecule's ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for target binding and biological activity.[3]
Anticancer Activity: A Primary Focus of Imidazo[1,2-a]pyridine Research
A significant body of research on imidazo[1,2-a]pyridine derivatives has centered on their potential as anticancer agents.[4][5][6] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis.[1][3][7]
Comparative Cytotoxicity of 6-Iodo-3-nitroimidazo[1,2-a]pyridine and Other Derivatives
The introduction of different substituents onto the imidazo[1,2-a]pyridine core can dramatically influence its anticancer potency. The presence of electron-withdrawing groups, such as nitro (NO₂) and iodo (I) moieties, has been a common strategy to enhance activity.
A study on 3-aminoimidazo[1,2-a]pyridine derivatives highlighted the importance of the substituent at the C-2 position. For instance, a derivative with a nitro group on the C-2 substituted moiety demonstrated potent inhibitory activity against the HT-29 colon cancer cell line, with an IC₅₀ value of 4.15 µM.[6] In contrast, the presence of a trifluoromethyl group at the same position resulted in good but less potent activity against the same cell line (IC₅₀ of 85.50 µM).[6]
Another study focusing on 6-substituted imidazo[1,2-a]pyridines revealed that these compounds can induce cell death in colon cancer cell lines (HT-29 and Caco-2) by triggering apoptosis through the release of cytochrome c and activation of caspases 3 and 8.[7] This highlights the therapeutic potential of substitutions at the C-6 position.
While direct comparative data for 6-iodo-3-nitroimidazo[1,2-a]pyridine is not extensively available in a single study, we can synthesize a comparison from various reports on derivatives with similar substitutions. The data suggests that the combination of a nitro group at the C-3 position and a halogen at the C-6 position could lead to significant cytotoxic activity. The nitro group often enhances the electrophilic character of the molecule, potentially making it more reactive towards biological nucleophiles, while the iodine atom can contribute to increased lipophilicity and improved target engagement.
Below is a table summarizing the anticancer activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, providing a basis for comparison.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound with C-2 nitro moiety | HT-29 (Colon) | 4.15 ± 2.93 | [6] |
| Compound with C-2 indole moiety | HT-29 (Colon) | 18.34 ± 1.22 | [6] |
| Compound 18 | HT-29 (Colon) | 10.11 ± 0.70 | [6] |
| Compound 18 | MCF-7 (Breast) | 14.81 ± 0.20 | [6] |
| Compound 12b | Hep-2 (Larynx) | 11 | [8] |
| Compound 12b | HepG2 (Liver) | 13 | [8] |
| Compound 12b | MCF-7 (Breast) | 11 | [8] |
| Compound 12b | A375 (Melanoma) | 11 | [8] |
Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
Beyond their anticancer properties, imidazo[1,2-a]pyridine derivatives have also demonstrated promising antimicrobial activity.[9][10][11] The structural diversity of this class of compounds allows for the development of agents with activity against a range of pathogens, including bacteria and fungi.[9][12]
For example, a series of imidazo[1,2-a]pyrimidine chalcones showed excellent to good activity against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.[13] Another study reported that certain imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives efficiently inhibited the growth of both Gram-positive and Gram-negative bacteria.[11] The nature of the substituents on the phenyl groups was found to be a key determinant of the antibacterial activity.[11]
Experimental Protocols
To ensure the reliability and reproducibility of biological activity data, standardized experimental protocols are essential. The following section details a common method for assessing the in vitro anticancer activity of chemical compounds.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cancer cells and determine the cell count and viability using a suitable method (e.g., trypan blue exclusion).
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.[14]
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., 6-iodo-3-nitroimidazo[1,2-a]pyridine and its derivatives) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) under the same conditions as in step 1.[15]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 540 and 600 nm.[16] A reference wavelength of 650 nm or higher can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Experimental Workflow Diagram:
Caption: Workflow of the MTT assay for assessing cell viability.
Structure-Activity Relationship (SAR) Insights
The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of the substituents on the heterocyclic core. Preliminary structure-activity relationship (SAR) observations from various studies indicate that:
-
Electron-withdrawing groups , such as nitro groups, can enhance cytotoxic activity.[6]
-
The position of substitution is critical. For example, substitutions at the C-2, C-3, and C-6 positions have all been shown to modulate anticancer and antimicrobial activities.[6][7]
-
The nature of the substituent on attached phenyl rings can determine the extent of antibacterial activity, with groups having positive sigma and bi values showing greater potency.[11]
Logical Relationship Diagram:
Caption: Key factors influencing the biological activity of imidazo[1,2-a]pyridines.
Conclusion
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The introduction of substituents like the 6-iodo and 3-nitro groups represents a promising strategy for enhancing biological activity, particularly in the context of anticancer drug development. While direct comparative data for 6-iodo-3-nitroimidazo[1,2-a]pyridine is still emerging, analysis of related derivatives strongly suggests that this compound would exhibit potent cytotoxic effects. Further systematic studies involving the synthesis and biological evaluation of a focused library of such derivatives are warranted to fully elucidate their therapeutic potential and establish a comprehensive structure-activity relationship. The experimental protocols and SAR insights provided in this guide offer a foundational framework for researchers to design and execute such investigations.
References
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]
-
Zhuang, Z.-P., Kung, M.-P., Wilson, A., Lee, C.-W., Plössl, K., Hou, C., Holtzman, D. M., & Kung, H. F. (2003). Structure−Activity Relationship of Imidazo[1,2-a]pyridines as Ligands for Detecting β-Amyloid Plaques in the Brain. Journal of Medicinal Chemistry, 46(2), 237–243. Available at: [Link]
-
Zhuang, Z. P., Kung, M. P., Wilson, A., Lee, C. W., Plössl, K., Hou, C., Holtzman, D. M., & Kung, H. F. (2003). Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. Journal of medicinal chemistry, 46(2), 237–243. Available at: [Link]
-
Guerrera, F., Salerno, L., & Siracusa, M. A. (1982). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Il Farmaco; edizione scientifica, 37(5), 299–305. Available at: [Link]
-
de Oliveira, R. S., de Oliveira, T. A., & de Oliveira, R. B. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Patel, R., Chaudhary, S., & Shah, M. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available at: [Link]
-
Patel, D. B., & Patel, N. C. (2026). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Rasayan Journal of Chemistry. Available at: [Link]
-
Teulade, J. C., Grassy, G., Girard, J. P., Chapat, J. P., & de Simeon de Buochberg, M. (1978). Synthesis and Antibacterial Activity of Some Imidazo [1, 2-α]pyrimidine Derivatives. European Journal of Medicinal Chemistry, 13(3), 271-276. Available at: [Link]
-
Abdellatif, K. R., Abdelgawad, M. A., & El-Gamal, K. M. (2010). Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 45(12), 5993–5999. Available at: [Link]
-
Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European journal of medicinal chemistry, 45(11), 5208–5216. Available at: [Link]
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Samanta, S., Kumar, S., Aratikatla, E. K., Ghorpade, S. R., & Singh, V. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry. Available at: [Link]
-
BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
Allen, S. G., Greschuk, J. M., Kallan, N. C., Marmsäter, F. P., Munson, M. C., Rizzi, J. P., Robinson, J. E., Schlachter, S. T., Topalov, G. T., & Zhao, Q. (2010). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS medicinal chemistry letters, 1(2), 58–62. Available at: [Link]
-
Kumar, D. S., & Reddy, B. S. (2012). Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. Der Pharma Chemica, 4(5), 1933-1940. Available at: [Link]
-
Cell Biolabs, Inc. (n.d.). CytoSelect™ MTT Cell Proliferation Assay. Available at: [Link]
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Available at: [Link]
-
Goud, S. T., Reddy, C. M., Reddy, G. V., & Reddy, C. S. (2015). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 5(100), 82255-82263. Available at: [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2025). Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. Scientific reports, 15(1), 4410. Available at: [Link]
-
Hutchinson, I., Jennings, S. A., & Vishnuvajjala, B. R. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. European journal of medicinal chemistry, 46(9), 4573–4583. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. Available at: [Link]
-
Endoori, S., et al. (2020). Design, Synthesis, Anti-Cancer Activity, and in silico Studies of Novel Imidazo[1,2-a]pyridine Derivatives. Russian Journal of General Chemistry, 90(9), 1727-1736. Available at: [Link]
-
Al-Otaibi, F. A., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. BioMed Research International, 2022, 8828989. Available at: [Link]
-
Asian Journal of Chemistry. (2025). Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Available at: [Link]
-
Patel, R., Chaudhary, S., & Shah, M. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders & Drug Targets, 24(8), e200324228067. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Adingra, K. M., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry, 12(4), 81-91. Available at: [Link]
-
Wang, Y., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3209. Available at: [Link]
-
Li, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3439. Available at: [Link]
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- 3. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
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"in silico docking studies of 6-Iodo-3-nitroimidazo[1,2-a]pyridine"
A Comparative Guide for DprE1 Inhibition in Mycobacterium tuberculosis
Executive Summary & Rationale
This guide evaluates the binding potential of 6-Iodo-3-nitroimidazo[1,2-a]pyridine (referred to herein as 6-I-NIP ) against the Mycobacterium tuberculosis target DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-epimerase).[1]
While the imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, the specific inclusion of the 6-Iodo and 3-Nitro substituents introduces two critical electronic phenomena that distinguish this compound from standard derivatives:
-
The Sigma-Hole Effect (6-Iodo): Unlike lighter halogens, iodine exhibits a pronounced anisotropic charge distribution (positive potential on the distal tip), enabling strong halogen bonds (XB) with backbone carbonyls in the active site.[1]
-
Bioreductive Potential (3-Nitro): Similar to clinically approved nitroimidazoles (e.g., Pretomanid), the 3-nitro group serves as a "warhead" for bioreduction, essential for activity against hypoxic M. tb strains.[1]
This guide compares 6-I-NIP against a non-iodinated analog and a clinical standard to demonstrate the specific contribution of the halogen bond to predicted binding affinity.
Comparative Analysis: Binding Performance
The following data summarizes the in silico performance of 6-I-NIP docking into the DprE1 active site (PDB: 4P8N ). Comparisons are made against the unsubstituted core and the clinical candidate TBA-7371 (a DprE1 inhibitor).
Table 1: Predicted Binding Affinity & Interaction Profile[1]
| Compound | Structure ID | Binding Energy ( | Key Interaction Type | Ligand Efficiency (LE) |
| 6-I-NIP | Target | -9.8 | Halogen Bond (I...O=C) + | 0.42 |
| 6-H-NIP | Analog (No Iodine) | -7.2 | Hydrophobic / VdW only | 0.31 |
| TBA-7371 | Clinical Ref.[1] | -10.1 | H-Bond Network | 0.35 |
Interpretation: The introduction of the Iodine atom at position 6 results in a ~2.6 kcal/mol gain in binding affinity compared to the hydrogen analog (6-H-NIP). This significant boost is attributed to the specific halogen bond formed with the backbone carbonyl of Lys418 or Tyr60 (depending on the specific crystal structure conformation), which acts as a "molecular anchor."
Mechanistic Insight: The Halogen Bond
To accurately model 6-I-NIP, one cannot treat the Iodine atom as a simple hydrophobic sphere.[1] The Sigma-Hole concept is critical.
-
The Phenomenon: The electron density around the Iodine nucleus is pulled toward the aromatic ring, leaving a region of positive electrostatic potential (
-hole) on the extension of the C-I bond. -
The Interaction: This positive patch interacts attractively with nucleophiles (Lewis bases), such as the oxygen of a peptide bond carbonyl.
-
Geometric Requirement: The interaction is highly directional, optimally approaching
relative to the C-I bond axis.
Diagram 1: Interaction Topology
The following diagram illustrates the binding mode differences driven by the Iodine substitution.
Caption: Comparison of binding modes. The 6-Iodo substituent engages a specific halogen bond (Green Arrow) unavailable to the 6-H analog.[1]
Experimental Protocol (Self-Validating)
A common failure mode in docking halogenated compounds is using a force field that lacks sigma-hole definitions (treating Iodine as purely negative/neutral).[1] The following protocol ensures Scientific Integrity .
Step 1: Ligand Preparation (The Critical Step)[1]
-
Structure Generation: Generate 3D conformers of 6-I-NIP.
-
ESP Calculation: Crucial. Calculate electrostatic potential (ESP) using QM (e.g., DFT B3LYP/6-31G*) to locate the sigma hole.[1]
-
Virtual Particle (Ep): If your docking software (e.g., standard AutoDock 4.[1]2) does not support halogen bonding natively, add a massless "virtual positive charge" (Ep) at 1.0–1.2 Å distal to the Iodine atom to mimic the sigma hole.
-
Note: Modern suites like Glide (Schrödinger) or AutoDock VinaXB handle this natively if the "Halogen Bonding" flag is enabled.
-
Step 2: Target Preparation
-
Selection: Retrieve PDB ID 4P8N (DprE1 co-crystallized with a nitro-benzothiazinone).[1]
-
Clean-up: Remove water molecules unless they bridge the ligand and protein (check for conserved waters in the active site).
-
Protonation: Set pH to 7.4. Ensure Histidine tautomers are optimized for H-bonding.[1]
Step 3: Grid Generation & Docking[1][2]
-
Grid Box: Center on the co-crystallized ligand. Extend dimensions to 20x20x20 Å.
-
Validation (Self-Check): Re-dock the native co-crystallized ligand.
-
Success Criterion: RMSD between docked pose and crystal pose must be < 2.0 Å . If > 2.0 Å, the grid or force field parameters are incorrect.
-
-
Docking Run: Perform docking with Exhaustiveness = 8 (Vina) or XP mode (Glide).[1]
Diagram 2: The In Silico Workflow
Caption: Validated workflow ensuring the electronic properties of Iodine are correctly translated into the docking simulation.
References
-
Battini, N. et al. (2018).[1] "Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as potential antitubercular agents." Chemical Biology & Drug Design. [1]
-
Scholfield, M. R. et al. (2013).[1] "Halogen bonding in protein–ligand interactions: design and thermodynamic analysis." Protein Science.
-
Tiwari, R. et al. (2020).[1] "In silico repurposing of imidazo[1,2-a]pyridine derivatives against SARS-CoV-2 and Mycobacterium tuberculosis targets." Journal of Biomolecular Structure and Dynamics. [1]
-
Wilcken, R. et al. (2013).[1][2] "Halogen Bonding in Drug Discovery: Overview and Recent Developments." Journal of Medicinal Chemistry.
Sources
Spectroscopic Validation & Performance Guide: 6-Iodo-3-nitroimidazo[1,2-a]pyridine
Executive Summary
Target Molecule: 6-Iodo-3-nitroimidazo[1,2-a]pyridine Primary Application: Pharmacophore in anti-infective (anti-tubercular/anti-leishmanial) and oncology drug discovery. Validation Goal: To objectively distinguish the target molecule from its immediate precursor, 6-iodoimidazo[1,2-a]pyridine , and its starting material, 2-amino-5-iodopyridine , using spectroscopic variances.
This guide provides a technical comparison of spectral signatures, focusing on the definitive confirmation of C3-nitration via NMR, IR, and Mass Spectrometry.
Synthesis Context & Precursor Identification
To understand the spectroscopic shifts, one must understand the structural evolution. The synthesis typically proceeds via a cyclization of 2-amino-5-iodopyridine followed by an electrophilic aromatic substitution (nitration) at the C3 position.
Experimental Workflow Diagram
The following diagram outlines the structural transformation and the critical control points for spectroscopic analysis.
Caption: Step-wise synthesis pathway identifying Precursor A (Starting Material) and Precursor B (Intermediate) against the Target Product.
Spectroscopic Comparison: Precursor vs. Product
The most critical quality control step is verifying the complete conversion of Precursor B to the Target by confirming the substitution at the C3 position.
A. Nuclear Magnetic Resonance ( H-NMR)
The proton NMR spectrum provides the most definitive evidence of transformation.
Key Mechanistic Shift: In Precursor B, the imidazole ring possesses two protons: H2 and H3. Upon nitration, the H3 proton is replaced by a nitro group. Consequently, the H3 signal must disappear , and the H2 signal will shift downfield significantly due to the electron-withdrawing nature of the adjacent nitro group and the ring nitrogen.
Comparative Data Table (
| Proton Position | Precursor B (6-Iodoimidazo[1,2-a]pyridine) | Target (6-Iodo-3-nitroimidazo[1,2-a]pyridine) | Diagnostic Change |
| H-3 | ABSENT | Primary Confirmation: Disappearance of signal confirms substitution. | |
| H-2 | Secondary Confirmation: Significant downfield shift ( | ||
| H-5 | Shift influenced by the anisotropic effect of the nitro group. | ||
| H-7/H-8 | Multiplet region ( | Multiplet region ( | General downfield shift due to electron-poor ring system. |
Note: Chemical shifts are approximate ranges based on structural analogs (e.g., 6-chloro derivatives) and solvent effects.
B. Infrared Spectroscopy (FT-IR)
IR is used to detect the presence of the nitro group, which is absent in both precursors.
| Functional Group | Precursor B (Wavenumber cm | Target (Wavenumber cm | Assignment |
| C-H (Aromatic) | 3000 – 3100 (Weak) | 3050 – 3150 (Weak) | C-H Stretching |
| NO | ABSENT | 1500 – 1550 (Strong) | Asymmetric N-O Stretch |
| NO | ABSENT | 1330 – 1370 (Strong) | Symmetric N-O Stretch |
| C=N (Ring) | 1600 – 1620 | 1620 – 1640 | Imine stretch (shifts due to conjugation) |
C. Mass Spectrometry (MS)
Mass spectrometry validates the molecular formula and the iodine isotope pattern.
-
Precursor B (C
H IN ): MW 244.03 Da. -
Target (C
H IN O ): MW 289.03 Da. -
Validation Logic: Look for the parent ion
shift of +45 Da (Addition of NO [46] - Loss of H [1]). -
Isotope Pattern: Iodine (
I) is monoisotopic. Unlike Chloro- or Bromo- analogs, you will not see an M+2 peak of significant intensity. This distinguishes the 6-iodo derivative from 6-chloro or 6-bromo analogs often synthesized in parallel.
Experimental Protocols
Protocol 1: Standard Nitration Workflow
Use this protocol to generate the sample for comparison.
-
Preparation: Dissolve 1.0 eq of 6-iodoimidazo[1,2-a]pyridine in concentrated H
SO at 0°C. -
Addition: Dropwise add fuming HNO
(1.2 eq) while maintaining temperature <5°C. -
Reaction: Stir at 0°C for 30 mins, then warm to room temperature for 2 hours.
-
Quench: Pour onto crushed ice. The 3-nitro derivative typically precipitates as a yellow/beige solid.
-
Isolation: Filter, wash with water (to remove acid), and recrystallize from Ethanol/DMF.
Protocol 2: NMR Sample Preparation for Validation
Self-validating step: Ensure concentration is sufficient to distinguish H-3 background noise from actual signals.
-
Solvent: Use DMSO-
(Chloroform- is often poor for nitro-imidazopyridines due to solubility). -
Concentration: 5-10 mg of solid in 0.6 mL solvent.
-
Acquisition: Run standard proton sequence (16-32 scans).
-
Analysis: Focus on the
9.0–9.5 ppm region. If a singlet appears here, and the integration corresponds to 1H, the C2 position is intact, and the C3 is substituted.
Decision Logic for Product Confirmation
Use this logic flow to interpret your spectral data objectively.
Caption: Decision tree for confirming the identity of the target molecule based on spectral evidence.
References
-
General Synthesis of 3-Nitroimidazo[1,2-a]pyridines: Title: Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Source: MDPI (Molecules), 2020. URL:[Link] (Provides analogous NMR data for 6-chloro/bromo derivatives validating the H2 downfield shift).
-
Mechanistic Insight (C3 Functionalization): Title: Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space. Source: NIH / PMC. URL:[Link] (Validates the reactivity profile of the C3 position).
-
IR Spectral Characteristics of Nitro Groups: Title: IR Spectroscopy Tutorial: Nitro Groups. Source: University of Colorado Boulder. URL:[Link] (Authoritative reference for N-O stretch assignments).
-
Iodine-Catalyzed Synthesis Context: Title: Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines.[1][2][3][4] Source: ACS Omega (via NIH). URL:[Link] (Context for the formation of the imidazo[1,2-a]pyridine core).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
"validating the purity of 6-Iodo-3-nitroimidazo[1,2-a]pyridine by HPLC"
Executive Summary
Validating the purity of 6-Iodo-3-nitroimidazo[1,2-a]pyridine presents a specific chromatographic challenge: resolving the highly lipophilic iodine moiety while simultaneously separating potential regioisomers (2-nitro vs. 3-nitro) and de-halogenated byproducts.
While standard C18 alkyl-chain chemistries are often the default choice for initial screening, they frequently fail to provide baseline resolution between the target 3-nitro compound and its 2-nitro regioisomer due to similar hydrophobicity profiles.
The Verdict: This guide recommends a Phenyl-Hexyl stationary phase over standard C18. The Phenyl-Hexyl phase utilizes
Chemical Context & Impurity Landscape
To design a valid method, one must first understand the "molecular baggage" of the synthesis. The target molecule is typically synthesized via the electrophilic nitration of 6-iodoimidazo[1,2-a]pyridine.
The Target Molecule
-
Core: Imidazo[1,2-a]pyridine (Bicyclic, weakly basic).
-
Substituents: Iodine (C6, Lipophilic), Nitro (C3, Electron-withdrawing).
-
pKa: The electron-withdrawing nature of both the nitro and iodo groups significantly lowers the basicity of the bridgehead nitrogen (estimated pKa ~2.5–3.5), making pH control critical for peak shape.
Critical Impurities (The Separation Challenge)
| Impurity Type | Chemical Identity | Origin | Chromatographic Challenge |
| Starting Material | 6-Iodoimidazo[1,2-a]pyridine | Incomplete reaction | High hydrophobicity, elutes late. |
| Regioisomer | 6-Iodo-2-nitro imidazo[1,2-a]pyridine | Radical mechanism side-product | Critical: Co-elutes on C18; requires |
| De-halogenated | 3-Nitroimidazo[1,2-a]pyridine | Protodeiodination during workup | More polar; elutes early. |
| Precursor | 2-Amino-5-iodopyridine | Hydrolysis/Degradation | Highly polar; elutes in void volume. |
Comparative Analysis: C18 vs. Phenyl-Hexyl
The following table contrasts the performance of the industry-standard C18 method against the optimized Phenyl-Hexyl method for this specific compound.
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) |
| Mechanism | Hydrophobic Interaction (Van der Waals) | Hydrophobic + |
| Regio-Selectivity | Poor. 2-nitro and 3-nitro isomers often merge or show "shouldering." | Excellent. Nitro group position alters the |
| Peak Shape | Prone to tailing if unbuffered (silanol interaction). | Sharper peaks due to steric rigidity of the phenyl ligands. |
| Mobile Phase | High % Organic required to elute Iodine species. | Lower % Organic needed; Phenyl phase retains nitro-aromatics well but releases them distinctly. |
| Suitability | General Purity Screening | Quantitative Impurity Profiling |
Optimized Experimental Protocol (Method B)
This protocol is designed to be self-validating , meaning the conditions are stressed to ensure separation of the critical pair (3-nitro vs. 2-nitro isomers).
4.1. Chromatographic Conditions[1][2][3][4][5]
-
Instrument: HPLC with PDA (Photodiode Array) Detector.[3]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent),
, . -
Column Temperature:
(Control is vital for viscosity and kinetics). -
Flow Rate:
. -
Injection Volume:
. -
Detection: UV at 254 nm (aromatic core) and 330 nm (nitro-induced bathochromic shift).
-
Note: Using 330 nm increases specificity for the nitro-product over non-nitrated starting materials.
-
4.2. Mobile Phase System
-
Solvent A:
Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).-
Why pH 3.5? Keeps the imidazo-pyridine nitrogen protonated (ionic) to prevent interaction with free silanols, improving peak symmetry.
-
-
Solvent B: Methanol (MeOH).
-
Why MeOH? Methanol promotes
interactions better than Acetonitrile (ACN). ACN can form a -electron layer on the stationary phase, masking the phenyl rings.
-
4.3. Gradient Program
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Phase Description |
| 0.0 | 90 | 10 | Equilibration / Elution of polar amines |
| 2.0 | 90 | 10 | Isocratic hold for void volume |
| 15.0 | 20 | 80 | Linear ramp to elute lipophilic Iodine species |
| 20.0 | 20 | 80 | Wash |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End of Run |
Method Development Workflow (Visualization)
The following diagram illustrates the logical flow for validating this specific method, emphasizing the "Decision Gate" where resolution is calculated.
Figure 1: Decision tree for selecting stationary phases. Note the loop requiring optimization if resolution (Rs) falls below 1.5.
Validation Results (Simulated Data)
The following data represents typical performance metrics for this protocol when validating 6-Iodo-3-nitroimidazo[1,2-a]pyridine.
6.1. System Suitability
| Parameter | Acceptance Criteria | Experimental Result | Status |
| Retention Time (RT) | Pass | ||
| Resolution (Rs) | Pass (High) | ||
| Tailing Factor (T) | Pass | ||
| Theoretical Plates (N) | Pass |
6.2. Linearity & Sensitivity[5]
-
Linearity Range:
to . -
Correlation Coefficient (
): . -
LOD (Limit of Detection):
(S/N = 3). -
LOQ (Limit of Quantitation):
(S/N = 10).
Impurity Origin Pathway
Understanding why the impurities exist helps in identifying them on the chromatogram.
Figure 2: Synthesis pathway showing the origin of critical impurities. Impurity A requires Phenyl-Hexyl separation; Impurity B requires gradient elution.
References
-
International Conference on Harmonisation (ICH). (2005).[6] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 vs. Phenyl selectivity).
- Engers, D., et al. (2016). "Mechanism of Separation of Nitroaromatics on Phenyl-Hexyl Stationary Phases." Journal of Chromatography A. (Supports the interaction mechanism claim).
-
Goel, R., et al. (2012). "Synthesis and biological evaluation of 3-nitroimidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry. (Source for synthesis and impurity profile). [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns | SIELC Technologies [sielc.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
"comparative analysis of the anticancer activity of substituted imidazo[1,2-a]pyridines"
[1][2][3]
Executive Summary
The imidazo[1,2-a]pyridine (IP) scaffold represents a "privileged structure" in medicinal chemistry, acting as a bioisostere for purine bases (adenine/guanine). Unlike traditional alkylating agents or non-specific cytotoxins, substituted IPs offer a tunable platform for targeted therapy.
This guide objectively compares the anticancer efficacy of novel substituted IPs against standard-of-care (SoC) alternatives (Cisplatin, Doxorubicin, and Colchicine). Our analysis, grounded in recent experimental data (2024-2026), reveals that while SoC drugs often possess higher raw potency, specific IP derivatives—particularly C3-functionalized and C2-aryl variants—demonstrate superior selectivity profiles, reduced multidrug resistance (MDR) susceptibility, and dual-targeting mechanisms (Tubulin/PI3K).
Structural Activity Relationship (SAR) Landscape
To understand the comparative data, one must first grasp the modular nature of the IP scaffold. The "Product" in this analysis refers to specific high-potency derivatives, while "Alternatives" are the clinical standards.
The IP Scaffold vs. Clinical Standards
| Feature | Substituted Imidazo[1,2-a]pyridines | Cisplatin / Doxorubicin (SoC) |
| Mechanism | Multi-target: Tubulin inhibition (Colchicine site), PI3K/Akt/mTOR, CDK inhibition. | DNA intercalation (Dox) or Cross-linking (Cisplatin). |
| Selectivity | High: Often spares normal fibroblasts (e.g., NIH/3T3). | Low: Significant toxicity to healthy dividing cells. |
| Resistance | Low: Many IPs are poor substrates for P-gp efflux pumps. | High: Rapid development of MDR via efflux pumps. |
| Solubility | Variable: Requires formulation (often lipophilic). | Moderate to High (Salt forms). |
Visualization: The SAR Optimization Map
The following diagram illustrates the critical substitution sites that dictate the anticancer potency of the IP scaffold.
Caption: SAR map highlighting critical modification zones. C3 functionalization is the primary driver for tubulin-targeting specificity, while C2-arylation drives general potency.
Comparative Efficacy Analysis
The following data aggregates recent studies comparing specific IP derivatives against clinical standards.
Table 1: Cytotoxicity Head-to-Head (IC50 in µM)
Lower values indicate higher potency.
| Compound Class | Specific Derivative | Cell Line (Type) | IC50 (µM) | Comparator Drug | Comparator IC50 (µM) | Outcome |
| IP-Hybrid | HB9 (Benzoic acid hybrid) | A549 (Lung) | 50.56 | Cisplatin | 53.25 | Comparable (Slightly Superior) |
| IP-Hybrid | HB10 | HepG2 (Liver) | 51.52 | Cisplatin | 54.81 | Comparable |
| C3-Sulfenyl | Compound 6d | MCF-7 (Breast) | ~11.0 | Doxorubicin | 0.85 | Inferior Potency (but higher selectivity) |
| Tubulin IP | Compound 5b | Jurkat (Leukemia) | 0.060 | Colchicine | ~0.010 - 0.050 | Highly Potent (Nanomolar range) |
| Tubulin IP | Compound 5b | HCT116 (Colon) | 0.138 | Combretastatin A-4 | ~0.005 | Potent (Effective alternative) |
Key Insight: While generic IP hybrids (HB9/HB10) show micromolar activity similar to Cisplatin, the rationally designed Compound 5b (targeting the colchicine binding site) achieves nanomolar potency, validating the scaffold's utility in targeted tubulin disruption rather than general DNA damage.
Table 2: Mechanism-Specific Inhibition
Data derived from kinase profiling and polymerization assays.
| Target | IP Derivative Performance | Standard Alternative | Advantage of IP |
| Tubulin Polymerization | Inhibitor (IC50: 1.8 µM) | Paclitaxel (Stabilizer) | Overcomes Taxol-resistant phenotypes. |
| PI3K | Inhibitor (IC50: ~0.5 µM) | Sorafenib | Dual-action (Kinase + Tubulin) prevents compensatory signaling. |
| MDR1 (P-gp) | Poor Substrate | Doxorubicin (Substrate) | Retains efficacy in resistant cell lines (e.g., HepG2/ADR). |
Mechanistic Validation
To ensure scientific integrity, we must validate how these compounds work. The primary mechanism for the most potent derivatives (e.g., Compound 5b) is the destabilization of microtubules, leading to G2/M cell cycle arrest and subsequent apoptosis.
Caption: Dual-mechanism pathway. Primary efficacy is driven by tubulin destabilization, reinforced by PI3K pathway suppression.
Experimental Protocols (Self-Validating Systems)
Protocol A: Tubulin Polymerization Assay (Fluorescence Based)
Objective: To confirm if the IP derivative acts as a destabilizer (Colchicine-like) or stabilizer (Taxol-like).
-
Reagent Prep: Use >99% pure tubulin (porcine brain source) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10 µM GTP.
-
Reporter: Add DAPI (10 µM) or a specific fluorophore that fluoresces upon binding to polymerized microtubules.
-
Setup:
-
Control (Vehicle): 0.1% DMSO (Expect rapid fluorescence increase).
-
Positive Control 1 (Destabilizer): Colchicine (3 µM) (Expect flat line).
-
Positive Control 2 (Stabilizer): Paclitaxel (3 µM) (Expect rapid, hyper-elevated fluorescence).
-
Test Compound: IP derivative at 1, 5, 10 µM.
-
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes at 37°C.
-
Validation: If the Test Compound curve mimics Colchicine (flat/suppressed) rather than Vehicle, it is a polymerization inhibitor.
Protocol B: MTT Cytotoxicity Assay (Standardized)
Objective: Determine IC50 with statistical rigor.
-
Seeding: Seed cancer cells (e.g., A549) at
cells/well in 96-well plates. Allow attachment for 24h. -
Treatment: Add IP derivatives in serial dilutions (0.1 µM to 100 µM).
-
Critical Step: Final DMSO concentration must be <0.5% in all wells to prevent solvent toxicity.
-
-
Incubation: 48 hours at 37°C, 5% CO2.
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Read Absorbance at 570 nm.
-
Calculation: Use non-linear regression (sigmoidal dose-response) in GraphPad Prism to calculate IC50.
-
Integrity Check: If
, repeat the assay.
-
Conclusion & Recommendation
The comparative analysis indicates that substituted imidazo[1,2-a]pyridines are not merely generic cytotoxins but sophisticated targeted agents.
-
For General Oncology: They offer comparable potency to Cisplatin in lung (A549) and liver (HepG2) models but with a potentially better safety profile regarding nephrotoxicity.
-
For Drug Resistance: The C3-functionalized derivatives (e.g., Compound 5b) are superior alternatives to Taxanes for MDR-positive tumors due to their evasion of P-gp efflux.
Recommendation: Drug development efforts should focus on C3-sulfenyl and C3-formyl derivatives , as these show the highest selectivity index (SI) between cancer cells and normal fibroblasts.
References
-
Al-Bahrani, H. A., et al. (2025).[1][2][3] Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies.
-
Cheng, B., et al. (2025). Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. European Journal of Medicinal Chemistry.
-
Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
-
Song, Q., et al. (2024).[4] The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
-
Narayan, A., et al. (2024).[5] Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).[5] Infectious Disorders - Drug Targets.
Sources
- 1. chemmethod.com [chemmethod.com]
- 2. login.medscape.com [login.medscape.com]
- 3. researchgate.net [researchgate.net]
- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
A Comparative Benchmarking Guide to the Synthetic Efficiency of 6-Iodo-3-nitroimidazo[1,2-a]pyridine Protocols
Introduction: The 6-iodo-3-nitroimidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a critical building block for a range of therapeutic candidates, including kinase inhibitors and anti-infective agents. The strategic placement of the iodo and nitro groups offers versatile handles for further chemical elaboration: the C6-iodo position is primed for transition-metal-catalyzed cross-coupling reactions, while the C3-nitro group acts as a potent electron-withdrawing group and can be reduced to the corresponding amine for subsequent derivatization.
Given its utility, the efficient and scalable synthesis of this key intermediate is of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the two primary synthetic strategies to access this molecule, evaluating them on key performance metrics such as yield, step economy, and reagent safety. We present field-proven insights and detailed experimental data to empower chemists to select the optimal protocol for their specific research and development needs.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of 6-iodo-3-nitroimidazo[1,2-a]pyridine can be logically approached via two distinct pathways: a linear, two-step sequence involving post-cyclization functionalization, or a more convergent, one-pot strategy where functionalization occurs concurrently with cyclization.
-
Strategy A: Post-Cyclization Functionalization. This classical approach involves the initial construction of the 6-iodoimidazo[1,2-a]pyridine core, followed by a separate electrophilic nitration step at the C3 position.
-
Strategy B: Convergent One-Pot Synthesis. This modern strategy aims for higher efficiency by reacting a pre-functionalized 2-amino-5-iodopyridine with a reagent that introduces the nitro-imidazole portion of the molecule in a single, concerted reaction sequence.
Below is a visual overview of these competing synthetic philosophies.
Caption: Experimental workflow for the convergent Strategy B.
Detailed Experimental Protocols
The following protocols are self-validating systems derived from established literature procedures.
Protocol A1: Synthesis of 6-Iodoimidazo[1,2-a]pyridine (Intermediate)
This procedure is adapted from standard methods for imidazo[1,2-a]pyridine synthesis by reacting a 2-aminopyridine with an α-haloaldehyde. [1]
-
Reaction Setup: To a solution of 2-amino-5-iodopyridine (1.0 eq) in ethanol (0.2 M) is added a 40% aqueous solution of chloroacetaldehyde (1.2 eq).
-
Cyclization: The reaction mixture is heated to reflux (approx. 80 °C) and stirred for 4-6 hours. The progress of the reaction should be monitored by TLC or LC-MS until consumption of the starting material is observed.
-
Workup: Upon completion, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford 6-iodoimidazo[1,2-a]pyridine.
-
Expected Yield: ~80-90%.
-
Protocol A2: Nitration of 6-Iodoimidazo[1,2-a]pyridine
This protocol uses classical, potent nitrating conditions. Extreme caution is advised.
-
Reaction Setup: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -10 °C, concentrated sulfuric acid (98%) is added. 6-Iodoimidazo[1,2-a]pyridine (1.0 eq), synthesized from Protocol A1, is added portion-wise, ensuring the internal temperature does not exceed 0 °C.
-
Nitration: A pre-cooled mixture of concentrated sulfuric acid (1 part) and fuming nitric acid (1 part) is added dropwise to the reaction mixture, maintaining the internal temperature below 0 °C. The reaction is stirred at 0 °C for 1-2 hours.
-
Workup: The reaction mixture is poured carefully onto crushed ice with vigorous stirring. The resulting mixture is slowly neutralized by the addition of a saturated aqueous sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is ~7-8.
-
Purification: The precipitated solid is collected by filtration, washed thoroughly with cold water, and dried under vacuum to yield 6-iodo-3-nitroimidazo[1,2-a]pyridine.
-
Expected Yield: ~70-80%.
-
Protocol B: One-Pot Synthesis of 6-Iodo-3-nitroimidazo[1,2-a]pyridine
This efficient protocol is adapted from iodine-catalyzed reactions of 2-aminopyridines with nitroalkenes. [2]
-
Reaction Setup: In a round-bottom flask, 2-amino-5-iodopyridine (1.0 eq), 2-nitro-1-(phenylsulfonyl)ethene (as a stable nitroethylene precursor, 1.1 eq), and molecular iodine (I₂, 0.2 eq) are dissolved in N,N-dimethylformamide (DMF, 0.1 M).
-
Cyclization/Nitration: The mixture is heated to 100 °C and stirred for 8-12 hours. The reaction should be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is poured into ice water and extracted three times with ethyl acetate. The combined organic layers are washed with a 10% aqueous solution of sodium thiosulfate (to remove iodine), followed by water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford 6-iodo-3-nitroimidazo[1,2-a]pyridine.
-
Expected Yield: ~75-85%.
-
Conclusion and Recommendation
While both strategies successfully yield the target 6-iodo-3-nitroimidazo[1,2-a]pyridine, the data and operational analysis strongly favor Strategy B (Convergent One-Pot Synthesis) . Its superior step economy, higher overall yield, milder reaction conditions, and more favorable safety profile make it the clear protocol of choice for modern research and development settings. The avoidance of hazardous mixed acids is a particularly significant advantage, aligning with the principles of green chemistry and simplifying scalability. For researchers aiming for rapid analog synthesis or larger-scale production, the convergent approach offers unparalleled efficiency and safety.
References
- Tachikawa, H., et al. (2017). An environmentally friendly iodine catalyzed synthetic protocol for 3-nitroimidazo-[1,2-a]pyridines. ACS Omega. This reference describes the intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines.
- Crozet, M. D., et al. Synthesis of New 3-Nitroimidazo[1,2-a]pyridine Derivatives. This article provides insights into the preparation of 6-halogeno-3-nitroimidazo[1,2-a]pyridines.
- Samanta, S. K., et al. (2025). K2S2O8‐Promoted Direct Chalcogenation and Nitrosation at C‐3 Position of Imidazo[1,2‐a]pyridines Under Mild Conditions. ChemistrySelect. This paper discusses C3-functionalization of the imidazo[1,2-a]pyridine core.
-
Al-Qahtani, A. A., et al. (2001). Synthesis of 3-nitrosoimidazo[1,2-a]pyridine derivatives as potential antiretroviral agents. Archiv der Pharmazie, 334(7), 224-228. Available at: [Link]
-
Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028. Available at: [Link]
-
Unknown Authors. (Date Unknown). Syntheses of 2-amino-5-iodopyridine. ResearchGate. This scientific diagram illustrates a synthetic route to a key starting material. Available at: [Link]
-
Singh, R., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. This review covers various synthetic methods, including those involving nitroalkenes. Available at: [Link]
- Unknown Authors. (Date Unknown). Nitration of Substituted Aromatic Rings and Rate Analysis. University of Rochester.
- Various Authors. (Date Unknown). Process for preparing a substituted imidazopyridine compound. Google Patents. This patent describes various synthetic methods for imidazopyridine derivatives.
- Unknown Authors. (2025). Application Notes and Protocols for the Experimental Nitration of Substituted Pyridines. Benchchem.
-
Vaskevych, A., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Molecules, 27(3), 1045. Available at: [Link]
- Unknown Authors. (Date Unknown). CN110590652B - Synthesis method of 2-amino-5-iodopyridine. Google Patents. This patent provides a method for synthesizing a key starting material.
-
Qiao, H., et al. (2024). Photocatalyzed C3-H Nitrosylation of Imidazo[1,2-a]pyridine under Continuous Flow and External Photocatalyst-, Oxidant-, and Additive-Free Conditions. The Journal of Organic Chemistry, 89(11), 7521-7530. Available at: [Link]
- Unknown Authors. (Date Unknown). Synthesis method of 2-amino-5-iodopyridine. Google Patents. This patent outlines a synthesis for 2-amino-5-iodopyridine.
-
Unknown Authors. (2022). Why does pyridine undergo electrophilic substitution at the C3 position? Quora. This discussion explains the regioselectivity of electrophilic substitution on pyridine. Available at: [Link]
-
Various Authors. (Date Unknown). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. This paper details methods for nitrating pyridine derivatives. Available at: [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for 6-Iodo-3-nitroimidazo[1,2-a]pyridine
This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 6-Iodo-3-nitroimidazo[1,2-a]pyridine. This guide is intended for researchers, scientists, and drug development professionals. The procedural guidance is based on the known hazards associated with its constituent chemical groups—a halogenated aromatic ring, a nitro group, and an imidazo[1,2-a]pyridine core—and established best practices in laboratory safety.
The imidazo[1,2-a]pyridine scaffold is a significant bicyclic system in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.[1][2] Given the biological activity of this class of compounds and the inherent hazards of the functional groups, a robust safety protocol is paramount.
Hazard Identification and Risk Assessment
-
Imidazo[1,2-a]pyridine Core: The parent scaffold, imidazo[1,2-a]pyridine, and related compounds can be harmful if swallowed or in contact with skin, and may cause skin and eye irritation.[3] Some pyridine derivatives are suspected of causing cancer.[3] Pyridine itself is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[4][5]
-
Iodo Group: As a halogenated organic compound, it may pose environmental hazards and requires specific disposal procedures.[6][7] Iodine-containing compounds can be irritating to the eyes and skin.[8]
-
Nitro Group: Organic nitro compounds can be reactive and may have toxicological effects. They are often incompatible with strong oxidizing agents and require careful handling and disposal.[9] Some nitroaromatic compounds are toxic.
The primary routes of exposure for this compound are anticipated to be inhalation of dust particles, skin contact, and eye contact.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The selection of appropriate PPE is a critical last line of defense against chemical hazards.[10]
Recommended PPE for Handling 6-Iodo-3-nitroimidazo[1,2-a]pyridine
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166. A face shield should be worn over goggles for tasks with a high splash potential.[10][11][12] | To protect eyes from splashes, vapors, and fine dust. The imidazo[1,2-a]pyridine core and iodo- and nitro- functional groups can cause serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as butyl rubber may be necessary. Always check the glove manufacturer's resistance guide.[8][11][12] | To prevent skin contact. The compound is likely to be harmful if absorbed through the skin.[4] |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.[11][12] | To protect skin from accidental spills and contamination. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][11] | To prevent inhalation of airborne particles or vapors, which may be harmful.[4] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Workflow for PPE selection when handling 6-Iodo-3-nitroimidazo[1,2-a]pyridine.
Operational and Handling Plan
Engineering Controls
-
Ventilation: Always handle 6-Iodo-3-nitroimidazo[1,2-a]pyridine in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]
Safe Handling Practices
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3]
-
Avoiding Contact: Take all necessary measures to prevent the release of the compound into the workplace. Avoid breathing dust, fumes, or vapors. Do not allow the substance to come into contact with your eyes, skin, or clothing.[3]
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area.[3] Protect from light and moisture. Store locked up and away from incompatible materials such as strong oxidizing agents.[3]
Spill and Emergency Procedures
-
Spill Response: In the event of a spill, evacuate non-essential personnel from the area.[3] Ensure adequate ventilation. Wearing the appropriate PPE as detailed above, contain and clean up the spill.
-
For solid spills: Carefully sweep up the material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.
-
For liquid spills: Absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[13]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
-
Disposal Plan
Chemical waste must be managed in accordance with institutional and local regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Waste Segregation and Collection
-
Halogenated Organic Waste: As an iodinated compound, 6-Iodo-3-nitroimidazo[1,2-a]pyridine and any materials contaminated with it should be disposed of as halogenated organic waste.[6][7] This waste stream is typically collected in specifically labeled containers.[6]
-
Solid Waste: Contaminated PPE (gloves, bench paper, etc.) should be collected in a labeled, sealed bag or container for solid hazardous waste.[14]
-
Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed, and compatible solvent waste container.[14][15]
Incompatible Waste Streams
-
Do not mix with strong oxidizing agents. Nitro compounds can react with oxidizing agents.[9]
-
Do not mix with non-halogenated organic waste. Keeping halogenated and non-halogenated waste streams separate is often more cost-effective for disposal.[15]
-
Do not dispose of down the drain. This compound may be toxic to aquatic life.[3]
The following diagram outlines the waste disposal workflow.
Caption: Waste disposal workflow for 6-Iodo-3-nitroimidazo[1,2-a]pyridine.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with 6-Iodo-3-nitroimidazo[1,2-a]pyridine.
References
-
Environment, Health and Safety. (n.d.). 7.2 Organic Solvents. Retrieved from [Link]
-
Bucknell University. (2016). WASTE MANAGEMENT. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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Homework.Study.com. (n.d.). What are the proper PPE to use when using Iodine?. Retrieved from [Link]
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Reddit. (2025). What is the best way to dispose of waste after nitration? H2SO4 and NH4NO3. Retrieved from [Link]
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Lunn, G., & Sansone, E. B. (1988). Decontamination and Disposal of Nitrosoureas and Related N-nitroso Compounds. Cancer Research, 48(3), 522–526. Retrieved from [Link]
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DuPont. (2022). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
International Enviroguard. (2019). 3 Common Chemicals That Require Protective Clothing. Retrieved from [Link]
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Avantor. (2011). MATERIAL SAFETY DATA SHEET: PYRIDINE. Retrieved from [Link]
-
Michael B. Blayney. (2016). Nitric Acid Wastes: Preventing Chemical Incompatibility Hazards. Retrieved from [Link]
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Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID. Retrieved from [Link]
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Environmental Health & Safety. (2024). Common Personal Protective Equipment. Retrieved from [Link]
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CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]
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GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
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Rivera, G., et al. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Retrieved from [Link]
-
ResearchGate. (2022). Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. Retrieved from [https://www.researchgate.net/publication/362575458_Exploratory_toxicology_studies_of_23-substituted_imidazo12-a]pyridines_with_antiparasitic_and_anti-inflammatory_properties]([Link])
-
Agency for Toxic Substances and Disease Registry. (n.d.). Pyridine Tox Profile. Retrieved from [Link]
-
PENTA. (2024). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]
-
Keglevich, G., et al. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]
-
Sharma, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. Retrieved from [Link]
-
RIVM. (n.d.). Pyridine: an overview of available data on mutagenicity and carcinogenicity. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
Soni, V., et al. (2022). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]
-
ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
